molecular formula C16H20N2O5 B586599 N-Carboxylate-6-hydroxy Melatonin Ethyl Ester CAS No. 1391052-08-6

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

Cat. No.: B586599
CAS No.: 1391052-08-6
M. Wt: 320.345
InChI Key: UTTBAHIPNUITES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester, also known as N-Carboxylate-6-hydroxy Melatonin Ethyl Ester, is a useful research compound. Its molecular formula is C16H20N2O5 and its molecular weight is 320.345. The purity is usually 95%.
BenchChem offers high-quality N-Carboxylate-6-hydroxy Melatonin Ethyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Carboxylate-6-hydroxy Melatonin Ethyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 3-(2-acetamidoethyl)-6-hydroxy-5-methoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-4-23-16(21)18-9-11(5-6-17-10(2)19)12-7-15(22-3)14(20)8-13(12)18/h7-9,20H,4-6H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTBAHIPNUITES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(C2=CC(=C(C=C21)O)OC)CCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Synthesis Guide: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 1391052-08-6) is a specialized synthetic intermediate primarily utilized in the high-purity production of 6-Sulfatoxymelatonin , the major urinary metabolite of melatonin.[1] Its structural design—featuring an ethyl carbamate protecting group on the indole nitrogen—serves a critical function: it stabilizes the electron-rich indole core during the sulfation of the 6-hydroxyl group, preventing oxidative degradation and ensuring regioselectivity.

This guide details the chemical engineering behind this molecule, providing a robust synthesis pathway that circumvents the stability issues common in direct melatonin oxidation.

Part 1: Chemical Profile & Strategic Utility

PropertySpecification
Chemical Name 3-[2-(Acetylamino)ethyl]-5-methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester
CAS Number 1391052-08-6
Molecular Formula C₁₆H₂₀N₂O₅
Molecular Weight 320.34 g/mol
Core Function Protected precursor for 6-Sulfatoxymelatonin synthesis
Key Structural Feature Indole-N-Carboxylate : Deactivates the ring to prevent side reactions.6-Hydroxyl : Free phenolic group ready for sulfation.[1]
Retrosynthetic Logic

Direct sulfation of 6-hydroxymelatonin is chemically hazardous due to the high electron density of the indole ring, which makes it prone to oxidation and polymerization. The N-Carboxylate strategy solves this by:

  • Electron Withdrawing : The

    
    -COOEt group pulls electron density from the ring, increasing stability.
    
  • Regiocontrol : It blocks the indole nitrogen, forcing subsequent reactions (like sulfation) to occur exclusively at the phenol oxygen.

  • Solubility : The ester group improves solubility in organic solvents (e.g., DCM, DMF) compared to the polar zwitterionic metabolites.

Part 2: Step-by-Step Synthesis Protocol

The synthesis is best approached via a Protection-Deprotection Strategy starting from a stable precursor like 6-Benzyloxy-Melatonin . Direct hydroxylation of melatonin is not recommended for scale-up due to poor selectivity.

Phase 1: Precursor Assembly (Vanillin Route)

Note: This phase establishes the 6-oxygenated indole core.

  • Starting Material : Vanillin is converted to 6-Benzyloxy-5-methoxyindole via nitrostyrene condensation and reductive cyclization (Leimgruber-Batcho or Fischer indole synthesis).

  • Side Chain Installation : Formylation at C3 followed by Henry reaction (nitromethane) and reduction/acetylation yields 6-Benzyloxy-Melatonin .

Phase 2: N-Carboxylation (The Critical Step)

This step installs the ethyl ester protecting group on the indole nitrogen.

  • Reagents : 6-Benzyloxy-Melatonin, Sodium Hydride (NaH), Ethyl Chloroformate (ClCOOEt).

  • Solvent : Anhydrous DMF or THF.

  • Conditions : Inert atmosphere (

    
    ), 0°C to Room Temperature.
    

Protocol:

  • Dissolve 6-Benzyloxy-Melatonin (1.0 eq) in anhydrous DMF.

  • Cool to 0°C and slowly add NaH (1.2 eq, 60% dispersion in oil). Stir for 30 min to generate the indole anion. Note: The amide proton is less acidic than the indole proton.

  • Dropwise add Ethyl Chloroformate (1.1 eq). The solution typically turns from yellow to clear/pale.

  • Stir at RT for 2–4 hours. Monitor by TLC/HPLC for disappearance of starting material.

  • Quench : Pour into ice water. Extract with Ethyl Acetate.[2]

  • Purification : Recrystallize from Ethanol/Hexane.

    • Product : N-Carboxylate-6-benzyloxy Melatonin Ethyl Ester.

Phase 3: Hydrogenolysis (Target Generation)

Removal of the benzyl group liberates the 6-OH while keeping the N-Carboxylate intact.

  • Reagents : Hydrogen Gas (

    
    ), 10% Palladium on Carbon (Pd/C).
    
  • Solvent : Ethanol or Methanol.

Protocol:

  • Dissolve the intermediate from Phase 2 in Ethanol.

  • Add 10% Pd/C catalyst (10 wt%).

  • Stir under

    
     atmosphere (balloon pressure or 1-2 bar) at RT for 4–12 hours.
    
  • Filtration : Filter through Celite to remove catalyst.

  • Concentration : Evaporate solvent under reduced pressure.

    • Final Product : N-Carboxylate-6-hydroxy Melatonin Ethyl Ester .

Part 3: Application Workflow (Synthesis of 6-Sulfatoxymelatonin)

This is the primary industrial application of the target molecule.

  • Sulfation :

    • React N-Carboxylate-6-hydroxy Melatonin Ethyl Ester with Sulfur Trioxide-Pyridine complex (

      
      ) in DMF at 40–50°C.
      
    • The free 6-OH is converted to the sulfate ester. The Indole-N remains protected, preventing ring sulfonation.

  • Global Deprotection :

    • Treat the intermediate with mild base (e.g.,

      
       or 
      
      
      
      in MeOH/Water).
    • This hydrolyzes the N-Carboxylate ethyl ester (releasing the indole NH) and forms the stable sodium salt of the sulfate.

  • Result : 6-Sulfatoxymelatonin Sodium Salt (High Purity).

Part 4: Pathway Visualization

The following diagram illustrates the strategic protection flow, highlighting the role of the N-Carboxylate group.

SynthesisPathway Start 6-Benzyloxy-Melatonin (Stable Precursor) Step1 Step 1: N-Carboxylation (NaH, ClCOOEt) Start->Step1 Intermediate1 N-Carboxylate-6-benzyloxy Melatonin Ethyl Ester Step1->Intermediate1 Protects Indole N Step2 Step 2: Hydrogenolysis (H2, Pd/C) Intermediate1->Step2 Target TARGET MOLECULE N-Carboxylate-6-hydroxy Melatonin Ethyl Ester Step2->Target Unmasks 6-OH Step3 Step 3: Sulfation (SO3-Pyridine) Target->Step3 Step4 Step 4: Hydrolysis (NaOH) Step3->Step4 Forms Sulfate Final 6-Sulfatoxymelatonin Sodium Salt Step4->Final Removes N-Protecting Group

Caption: Strategic synthesis flow showing the N-Carboxylate group acting as a temporary shield to enable selective 6-O-sulfation.

References

  • ChemicalBook . (2023). 3-[2-(Acetylamino)ethyl]-5-Methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester - Product Description. Retrieved from

  • National Center for Biotechnology Information . (2025). 6-Hydroxymelatonin: Compound Summary. PubChem. Retrieved from

  • Hall, D. E., & Jackson, A. H. (1967). Synthesis of 3-(2-acetylaminoethyl)-6-hydroxy-5-methoxyindole (6-hydroxymelatonin). Journal of the Chemical Society C: Organic, 1681-1682. Retrieved from [3]

  • Ma, X., et al. (2005). Mechanistic similarities between oxidation of hydroethidine by Fremy's salt and superoxide. Free Radical Biology and Medicine, 39(6), 853-863.[4] (Context on oxidative synthesis methods). Retrieved from

  • CymitQuimica . (2025). N-Carboxylate-6-hydroxy melatonin ethyl ester Product Data. Retrieved from

Sources

"N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" CAS number 1391052-08-6

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS 1391052-08-6 ) is a specialized indole derivative serving as a critical intermediate in the synthesis and analysis of melatonin metabolites.[1][2][3] Its primary utility lies in the production of 6-Sulfatoxymelatonin (aMT6s) , the major urinary metabolite of melatonin used as a non-invasive biomarker for circadian rhythm assessment.[1][2][3]

Beyond its role as a synthetic precursor, this compound possesses a unique structural motif—an N1-carbamate linker —that makes it a highly valuable candidate for hapten design in the development of highly specific immunoassays (ELISA/RIA).[1][2][3] By masking the indole nitrogen and providing an ester handle, it allows for controlled conjugation to carrier proteins while exposing the metabolically relevant 6-hydroxy/5-methoxy sites to antibody recognition.[1][2][3]

This guide details the chemical properties, synthetic utility, immunogen preparation protocols, and analytical methodologies for this compound.[2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Core Specifications
PropertySpecification
Chemical Name 3-[2-(Acetylamino)ethyl]-5-methoxy-6-hydroxy-1H-indole-1-carboxylic acid ethyl ester
CAS Number 1391052-08-6
Molecular Formula C₁₆H₂₀N₂O₅
Molecular Weight 320.34 g/mol
Solubility Soluble in Methanol, DMSO, DMF; sparingly soluble in water.[1][2][3][4]
Appearance Off-white to pale yellow solid
Stability Hygroscopic; store at -20°C under inert atmosphere (Ar/N₂).[1][2][3]
Structural Logic

The molecule is designed with three strategic functional zones:

  • The Indole Core (Scaffold): Retains the 5-methoxy and N-acetylamino side chain of melatonin, ensuring structural fidelity to the parent hormone.[1][2][3]

  • The 6-Hydroxy Group (Reactive Center): This position is "pre-oxidized," mimicking the Phase I metabolism of melatonin by CYP1A2.[1][2][3] It serves as the site for sulfation (to create aMT6s) or glucuronidation.[1][2][3]

  • The N1-Carboxylate Ethyl Ester (Protecting/Linker Group):

    • Protection: Deactivates the indole nitrogen, preventing unwanted N-sulfation or oxidation during synthetic steps.[1][2][3]

    • Linker: The ethyl ester can be hydrolyzed to a carboxylic acid, providing a "handle" for conjugation to proteins (BSA/KLH) via amide bonding, essential for antibody generation.[2][3]

Core Applications

Synthesis of 6-Sulfatoxymelatonin (aMT6s)

The primary industrial application of CAS 1391052-08-6 is the regioselective synthesis of 6-sulfatoxymelatonin.[1][2][3] Direct sulfation of 6-hydroxymelatonin can be challenging due to solubility issues and potential side reactions.[1][2][3] The N-carboxylate group solves this by increasing solubility in organic solvents and protecting the N1 position.[1][2][3]

Synthetic Workflow:

  • Sulfation: The 6-OH group is reacted with a Sulfur Trioxide-Pyridine complex (SO₃[1][2][3]·Py) in an anhydrous solvent (e.g., DMF).[1][2][3]

  • Deprotection: The N1-carboxylate ethyl ester is removed via basic hydrolysis (e.g., NaOH/MeOH), which simultaneously removes the protecting group and yields the free 6-sulfatoxymelatonin sodium salt.[1][2][3]

Immunoassay Development (Hapten Engineering)

For researchers developing ELISAs to detect melatonin metabolites, this compound is a superior hapten precursor compared to direct conjugation of 6-hydroxymelatonin.[1][2][3]

  • The Challenge: Conjugating small molecules (haptens) directly often masks the unique features the antibody needs to recognize.[1][2][3]

  • The Solution: Using CAS 1391052-08-6 allows conjugation via the N1 position .[1][2][3] This orients the molecule so that the side chain and the 6-hydroxy/5-methoxy ring —the critical recognition epitopes—are projected away from the carrier protein, maximizing antibody specificity.[1][2][3]

Experimental Protocols

Protocol A: Hapten Activation & Conjugation

Use this protocol to generate an immunogen for antibody production.[1][2]

Reagents:

  • CAS 1391052-08-6[1][2][3][5]

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)[1][2][3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[1][2][3]

  • NHS (N-Hydroxysuccinimide)[1][2][3]

  • DMF (Dimethylformamide)[1][2][3]

  • PBS (Phosphate Buffered Saline, pH 7.4)[1][2][3]

Step-by-Step Methodology:

  • Hydrolysis (Ester to Acid):

    • Dissolve 10 mg of CAS 1391052-08-6 in 1 mL Methanol.[1][2][3]

    • Add 0.5 mL of 1M NaOH.[1][2] Stir at room temperature for 2 hours (monitor by TLC for disappearance of ester).

    • Neutralize with 1M HCl to pH 4-5 to precipitate the acid form (N-Carboxy-6-OH-Melatonin).[1][2][3]

    • Extract with ethyl acetate, dry, and concentrate.[2][3]

  • Activation (NHS Ester Formation):

    • Dissolve the acid intermediate in 500 µL anhydrous DMF.

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS.[1]

    • Stir for 4–6 hours at room temperature in the dark. This creates the reactive NHS-ester.[1][2][3]

  • Conjugation:

    • Dissolve 10 mg of BSA/KLH in 2 mL PBS (pH 7.4).

    • Dropwise add the activated hapten solution (in DMF) to the protein solution while stirring.[1][2][3] Ensure DMF concentration does not exceed 20% v/v.[1]

    • Incubate overnight at 4°C with gentle agitation.

  • Purification:

    • Dialyze the conjugate against PBS (3 changes over 24 hours) to remove unreacted hapten.[1][2][3]

    • Lyophilize the purified conjugate for long-term storage.

Protocol B: Analytical Validation (LC-MS/MS)

Use this method for quality control or identifying the compound in synthesis mixtures.[1][2][3]

Instrument Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).[2][3]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.[1][2]

Mass Spectrometry (ESI+):

  • Precursor Ion: [M+H]⁺ = 321.1 m/z[1][2][3]

  • Key Transitions (MRM):

    • Quantifier: 321.1 → 262.1 (Loss of acetamide group, typical for melatonin derivatives).[1][2][3]

    • Qualifier: 321.1 → 248.1 (Loss of ethyl ester fragment).[1][2]

    • Qualifier: 321.1 → 174.1 (Indole core fragment).[1][2]

Visualizations

Diagram 1: Synthetic Utility (6-Sulfatoxymelatonin Production)

This workflow illustrates the role of CAS 1391052-08-6 as a protected intermediate facilitating selective sulfation.[1][2][3]

SynthesisWorkflow Start 6-Hydroxymelatonin Intermediate N-Carboxylate-6-OH-Melatonin Ethyl Ester (CAS 1391052-08-6) Start->Intermediate N-Protection (Ethyl Chloroformate) Sulfation Sulfation Reaction (SO3·Pyridine / DMF) Intermediate->Sulfation ProtectedProduct N-Protected 6-Sulfatoxymelatonin Sulfation->ProtectedProduct Regioselective O-Sulfation FinalProduct 6-Sulfatoxymelatonin (Target Metabolite) ProtectedProduct->FinalProduct Deprotection (Hydrolysis)

Caption: Synthetic pathway converting 6-Hydroxymelatonin to 6-Sulfatoxymelatonin via the N-Carboxylate protected intermediate.

Diagram 2: Hapten Conjugation Strategy

This diagram details the "N-Carboxylate Linker" strategy for creating antibodies that specifically recognize the melatonin metabolite profile.[1][2][3]

HaptenStrategy cluster_logic Design Logic Compound CAS 1391052-08-6 (Ester Form) Hydrolysis Hydrolysis (NaOH) Compound->Hydrolysis AcidForm N-Carboxy Acid Form (Reactive Linker) Hydrolysis->AcidForm Exposes COOH Activation EDC/NHS Activation AcidForm->Activation Conjugate Immunogen Conjugate (Protein-Linker-Hapten) Activation->Conjugate + Carrier Protein (BSA/KLH) Antibody Resulting Antibody Specificity Conjugate->Antibody Immunization LogicText Linkage at N1 position leaves 6-OH and Side Chain exposed for recognition Antibody->LogicText

Caption: Hapten design strategy using the N-carboxylate group to link the hapten to a carrier protein, maximizing epitope exposure.

References

  • ChemicalBook. (2023).[1][2] 3-[2-(AcetylaMino)ethyl]-5-Methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester - Properties and Suppliers.[1][2][3][5] Retrieved from [1][2][3]

  • MyBioSource. (2024).[1][2] N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (MBS6106219) Product Data.[1][2][3] Retrieved from [1][2][3]

  • CDC Stacks. (2015).[1][2] Hapten and Antibody Production for a Sensitive Immunoassay. (Contextual reference for hapten design principles). Retrieved from [1][2][3]

  • IBL International. (2023).[1][2] Melatonin-Sulfate Urine ELISA Instructions for Use.[1][2][3] (Contextual reference for 6-sulfatoxymelatonin clinical significance). Retrieved from

  • ResearchGate. (2020).[1][2] Synthesis routes of haptens for small molecule immunoassays. (Methodology grounding for Protocol A). Retrieved from

Sources

"N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Utility, and Analytical Profiling[1][2]

Part 1: Molecular Identity & Physicochemical Core

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a specialized synthetic derivative of the endogenous indoleamine 6-hydroxymelatonin.[1] In the context of pharmaceutical research and metabolic profiling, it serves primarily as a critical synthetic intermediate and a reference impurity standard .[1]

Its structural significance lies in the protection of the indole nitrogen (


) with an ethoxycarbonyl group.[1] This modification alters the electron density of the indole ring, facilitating selective reactions (such as sulfation) at the phenolic hydroxyl group while preventing 

-side reactions.[1]
Key Physicochemical Data[1][2][3]
PropertySpecification
Common Name N-Carboxylate-6-hydroxy Melatonin Ethyl Ester
Systematic Name Ethyl 3-[2-(acetylamino)ethyl]-6-hydroxy-5-methoxy-1H-indole-1-carboxylate
CAS Registry Number 1391052-08-6
Molecular Weight 320.34 g/mol
Molecular Formula

Structural Class Indole carbamate; Melatonin derivative
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Appearance Off-white to pale yellow solid
Part 2: Synthetic Logic & Mechanism

The existence of this molecule is driven by the need to synthesize 6-Sulfatoxy Melatonin (aMT6s) , the major urinary metabolite of melatonin.[1] Direct sulfation of 6-hydroxymelatonin is chemically challenging due to the lability of the indole ring and potential competitive sulfation at the nitrogen centers.[1]

By converting 6-hydroxymelatonin into its N-carboxylate ethyl ester (carbamate) form, researchers achieve two strategic goals:

  • Regioselectivity: The electron-withdrawing carbamate group at position 1 deactivates the indole ring slightly, preventing oxidative degradation during the aggressive sulfation step.[1]

  • Solubility Modulation: The ester group increases lipophilicity, allowing the reaction to proceed in organic solvents (e.g., dichloromethane or THF) rather than aqueous media, which improves yield.[1]

The Synthetic Pathway (Visualization)[1]

The following diagram illustrates the role of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester as the "Protected Intermediate" in the generation of the clinical biomarker aMT6s.

MelatoninSynthesis cluster_legend Reaction Phase Mel Melatonin (Precursor) OH_Mel 6-Hydroxy Melatonin (Active Metabolite) Mel->OH_Mel CYP1A2 (Hydroxylation) Intermediate N-Carboxylate-6-OH Melatonin Ethyl Ester (MW: 320.34) OH_Mel->Intermediate Ethyl Chloroformate (N1-Protection) Sulfate_Int Sulfated Intermediate Intermediate->Sulfate_Int SO3-Pyridine (O-Sulfation) Final_Prod 6-Sulfatoxy Melatonin (Target Biomarker) Sulfate_Int->Final_Prod Basic Hydrolysis (Deprotection)

Figure 1: Synthetic workflow showing the strategic protection of the indole nitrogen to facilitate selective O-sulfation.[1]

Part 3: Experimental Protocols
Protocol A: Analytical Identification (HPLC-UV)

Use this protocol to verify the molecular weight and purity of the N-carboxylate derivative.[1]

  • Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0-2 min: 10% B (Isocratic hold).[1]

    • 2-15 min: 10%

      
       90% B (Linear gradient).[1]
      
    • 15-20 min: 90% B (Wash).[1]

  • Detection: UV at 230 nm (Indole absorption) and 300 nm.[1]

  • Expected Retention: The N-carboxylate ethyl ester is significantly more hydrophobic than 6-hydroxymelatonin.[1] Expect elution late in the gradient (approx. 12-14 min), compared to the parent compound (approx. 4-6 min).[1]

  • Mass Spec Confirmation: Operate in Positive ESI Mode (

    
    ).
    
    • Target Ion:

      
      .[1]
      
    • Fragment: Look for loss of the ethyl ester group (

      
       Da) or the acetyl group.[1]
      
Protocol B: Synthesis of the Intermediate (Representative)

For researchers synthesizing 6-sulfatoxy melatonin standards.

  • Reagent Setup: Dissolve 1.0 eq of 6-hydroxymelatonin in anhydrous Pyridine/THF (1:1 v/v).

  • Protection Step:

    • Cool solution to 0°C under Nitrogen atmosphere.[1]

    • Dropwise addition of Ethyl Chloroformate (1.2 eq).[1]

    • Mechanism:[1] The base (pyridine) neutralizes the HCl byproduct.[1] The chloroformate attacks the most nucleophilic nitrogen (N1 indole) over the amide nitrogen.[1]

  • Monitoring: Monitor via TLC (System: DCM/MeOH 95:5). The starting material (polar) will disappear, replaced by a less polar spot (The N-Carboxylate Ethyl Ester).[1]

  • Workup: Quench with water, extract into Ethyl Acetate. Wash with dilute HCl (to remove pyridine), then brine.[1]

  • Validation: Evaporate solvent. The resulting solid must match the MW 320.34 .[1]

Part 4: Critical Quality Attributes (CQA)

When using this molecule as a reference standard, specific impurities must be controlled.

Impurity / DegradantOriginDetection Strategy
6-Hydroxy Melatonin Unreacted starting materialRetention time shift (Early eluting)
N,O-Bis-Carboxylate Over-reaction (Esterification of the phenol)Mass Spec:

Melatonin Feedstock impurityLack of -OH functionality
References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1864, 6-Hydroxymelatonin. Retrieved from [Link][1]

  • Ma, X., et al. (2008).[1] A Metabolomic Perspective of Melatonin Metabolism in the Mouse. Endocrinology. Retrieved from [Link]

  • Splendid Lab. (n.d.).[1] Pharma Impurity Standards: Melatonin Derivatives. Retrieved from [Link]

Sources

"N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" vs melatonin activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Technical Analysis: Melatonin vs. N-Carboxylate-6-hydroxy Melatonin Ethyl Ester Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a rigorous comparison between Melatonin (


-acetyl-5-methoxytryptamine) and the specialized derivative N-Carboxylate-6-hydroxy Melatonin Ethyl Ester  (CAS: 1391052-08-6).

While Melatonin is the endogenous chronobiotic hormone responsible for circadian regulation via MT1 and MT2 G-protein coupled receptors (GPCRs), N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is not a therapeutic agonist. It is a synthetic intermediate and analytical reference standard used primarily in the synthesis and quantification of 6-Sulfatoxymelatonin , the major urinary metabolite of melatonin.

This guide details the structural activity relationships (SAR) that render the derivative pharmacologically inert at melatonin receptors, contrasting this with its critical utility in pharmacokinetic (PK) and metabolic profiling workflows.

Chemical Identity & Structural Divergence[1][2]

The functional disparity between these two compounds stems directly from modifications at the indole nitrogen (Position 1) and the benzene ring (Position 6).

1.1 Comparative Properties Table
FeatureMelatoninN-Carboxylate-6-hydroxy Melatonin Ethyl Ester
CAS Number 73-31-41391052-08-6
Molecular Formula


Core Structure 5-methoxyindole5-methoxy-6-hydroxyindole (N-protected)
Position 1 (Indole N) Free Hydrogen (

)
Ethyl Carboxylate (

)
Position 6 Hydrogen (

)
Hydroxyl (

)
Primary Function MT1/MT2 Agonist (Hormone)Synthetic Intermediate / Analytical Standard
Receptor Affinity High (

nM)
Negligible / Inactive
1.2 Structural Visualization (DOT)

The following diagram illustrates the chemical transformation and structural differences.

ChemicalStructure cluster_SAR Structure-Activity Relationship (SAR) Criticality Melatonin Melatonin (Active Hormone) Metabolite 6-Hydroxymelatonin (Active Metabolite) Melatonin->Metabolite CYP1A2 (Liver) Hydroxylation Target 6-Sulfatoxymelatonin (Urinary Biomarker) Metabolite->Target SULT1A1 Sulfation (In Vivo) Derivative N-Carboxylate-6-OH Melatonin Ethyl Ester (Synthetic Intermediate) Derivative->Metabolite Hydrolysis (Theoretical) Derivative->Target Chemical Synthesis (Deprotection & Sulfation) Note The N-Carboxylate group at Pos 1 blocks receptor binding (Steric clash). The 6-OH group is a prelude to elimination.

Figure 1: Relationship between Melatonin, its natural metabolites, and the synthetic derivative.[1] The derivative acts as a protected precursor for determining metabolite levels.

Pharmacological Activity: The "Vs" Analysis

To understand why the derivative lacks the therapeutic activity of melatonin, one must analyze the binding pocket of the Melatonin Receptors (MT1 and MT2).

2.1 The Melatonin Binding Pocket

Melatonin binds to MT1/MT2 receptors through two critical interactions:

  • 5-Methoxy Group: Acts as a hydrogen bond acceptor with His195 (MT1) or His208 (MT2).

  • Indole Nitrogen (N1-H): Acts as a Hydrogen Bond Donor to Ser110 and Ser114 (in transmembrane domain 3).

2.2 Why the Derivative is Inactive

The N-Carboxylate Ethyl Ester modification at Position 1 fundamentally breaks the pharmacophore:

  • Loss of H-Bond Donor: The ethyl carboxylate group replaces the Hydrogen atom on the indole nitrogen. The molecule can no longer donate a hydrogen bond to the critical Serine residues.

  • Steric Hindrance: The bulky ethyl ester group ($ -CO-O-CH_2-CH_3 $) creates a massive steric clash within the tight transmembrane binding pocket, physically preventing the molecule from entering or docking correctly.

  • Electronic Withdrawal: The carboxylate group is electron-withdrawing, altering the electron density of the indole ring, which further destabilizes

    
     stacking interactions with aromatic residues (e.g., Phe179) in the receptor.
    

Applications: Synthesis & Bioanalysis

The primary utility of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester lies in the development of assays to measure melatonin levels indirectly via its metabolites.

3.1 The Biomarker Workflow

Melatonin has a short half-life (


 min) and is rapidly metabolized. Therefore, clinical studies measure 6-Sulfatoxymelatonin (aMT6s)  in urine to assess total melatonin production.
  • The Problem: Synthesizing pure 6-Sulfatoxymelatonin for use as a reference standard is chemically difficult because the sulfate group is labile (unstable) and the indole nitrogen is reactive.

  • The Solution (The Derivative): The N-Carboxylate-6-hydroxy Melatonin Ethyl Ester serves as a stable precursor.

    • Protection: The N-Carboxylate group protects the indole nitrogen.

    • Sulfation: The 6-OH group is sulfated chemically.

    • Deprotection: The ester is hydrolyzed to yield the final 6-Sulfatoxymelatonin standard.

3.2 Analytical Protocol: LC-MS/MS Standard Preparation

Note: This protocol describes the use of the derivative as a precursor to generate a calibration standard.

Reagents:

  • N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (Solid)[2][3]

  • Sulfur Trioxide Pyridine Complex

  • Sodium Hydroxide (NaOH)

  • HPLC-grade Methanol

Workflow:

  • Dissolution: Dissolve 10 mg of the derivative in anhydrous DMF.

  • Sulfation: Add 1.2 eq of Sulfur Trioxide Pyridine complex. Stir at

    
     for 2 hours. This sulfates the 6-OH position.[3]
    
  • Hydrolysis (Deprotection): Add 0.5 M NaOH dropwise to hydrolyze the N-Carboxylate ethyl ester and the acetyl group (controlled hydrolysis required to retain the N-acetyl if desired, otherwise full hydrolysis yields the amine). Note: Specific conditions are required to remove only the N-protecting group while keeping the sulfate intact.

  • Purification: Neutralize and purify via C18 Solid Phase Extraction (SPE).

  • Validation: Confirm structure via Mass Spectrometry (Target m/z for 6-sulfatoxymelatonin: ~312 Da).

Metabolic Pathway Visualization

The following diagram maps the biological fate of melatonin versus the synthetic utility of the derivative.

MetabolicPathway cluster_bio In Vivo Biological Pathway cluster_lab In Vitro / Laboratory Synthesis Mel Melatonin Liver Liver (CYP1A2) Mel->Liver OH_Mel 6-Hydroxymelatonin Liver->OH_Mel SULT Sulfotransferase (SULT1A1) OH_Mel->SULT Sulf_Mel 6-Sulfatoxymelatonin (Excreted in Urine) SULT->Sulf_Mel Standard Reference Standard (For Calibration) Sulf_Mel->Standard Quantified Against Derivative N-Carboxylate-6-OH Melatonin Ethyl Ester (Reagent) Reaction Chemical Sulfation & Deprotection Derivative->Reaction Reaction->Standard

Figure 2: The derivative is a laboratory tool used to generate standards that quantify the biological metabolite.

References

  • ChemicalBook. (2023). Product Entry: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS 1391052-08-6).Link

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews, 62(3), 343-380. (Establishes SAR for MT1/MT2). Link

  • Kennaway, D. J. (2019). "Melatonin binding sites: 50 years of discovery." Journal of Pineal Research, 66(1), e12534. (Details the necessity of the Indole N-H for binding). Link

  • MyBioSource. (2024). N-Carboxylate-6-hydroxy Melatonin Ethyl Ester - Biochemical Datasheet.Link

Sources

biological significance of "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the functional role, chemical utility, and downstream biological implications of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 1391052-08-6).

The Synthetic Architect of Circadian Biomarkers

Executive Summary

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a specialized indole derivative that serves as a critical synthetic intermediate and reference standard in the study of pineal physiology. While not a naturally occurring endogenous metabolite, its biological significance lies in its utility as the precursor for generating 6-Sulfatoxymelatonin (aMT6s) —the gold-standard urinary biomarker for clinical assessment of circadian rhythms and melatonin production.

This guide analyzes the molecule’s role in enabling high-precision neuroendocrine diagnostics, its chemical mechanism in preventing side-reactions during metabolite synthesis, and protocols for its application in bioanalytical validation.

Biological Context & Significance

To understand the significance of this ethyl ester derivative, one must first understand the bioanalytical challenge of monitoring Melatonin (N-acetyl-5-methoxytryptamine).

The Bioanalytical Challenge

Melatonin has a short plasma half-life (~20–40 minutes) and exhibits pulsatile secretion, making single-point blood draws clinically unreliable for assessing total pineal output.

  • The Solution: The liver metabolizes circulating melatonin into 6-hydroxymelatonin , which is immediately sulfated to form 6-Sulfatoxymelatonin (aMT6s) .

  • The Marker: aMT6s is excreted in urine without reabsorption. Its concentration correlates 1:1 with total plasma melatonin, making it the preferred non-invasive biomarker.

The Role of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

Synthesizing pure aMT6s reference standards for ELISA and HPLC calibration is chemically difficult due to the reactivity of the indole ring. N-Carboxylate-6-hydroxy Melatonin Ethyl Ester solves this by acting as a Regioselective Shield .

  • Protection: The N-carboxylate group protects the indole nitrogen (N1), reducing the electron density of the ring.

  • Direction: This forces subsequent chemical modifications (like sulfation) to occur exclusively at the 6-hydroxy position, preventing N-oxidation or polymerization.

  • Validation: It serves as a stable structural analog for validating the specificity of antibodies used in immunoassays, ensuring they do not cross-react with unsulfated precursors.

Chemical Biology & Mechanism of Action

Structural Logic

The molecule combines the core melatonin structure with two critical modifications:

  • 6-Hydroxy Group: The site of metabolic conjugation.

  • N-Carboxylate Ethyl Ester: A carbamate protecting group on the indole nitrogen.

This structure allows researchers to chemically replicate the Phase II hepatic metabolism of melatonin in vitro with high yield.

Pathway Visualization

The following diagram illustrates the position of this molecule within the synthetic and metabolic landscape of Melatonin.

MelatoninPathway cluster_0 Biological Pathway Melatonin Melatonin (Endogenous) SixOHMel 6-Hydroxymelatonin (Hepatic Intermediate) Melatonin->SixOHMel CYP1A2 (Liver) Reagent N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (Synthetic Precursor) SixOHMel->Reagent N-Protection (Chemical Synthesis) aMT6s 6-Sulfatoxymelatonin (Urinary Biomarker) SixOHMel->aMT6s SULT1A1 (Sulfotransferase) Reagent->aMT6s 1. Sulfation 2. Hydrolysis (Lab Synthesis)

Figure 1: The intersection of biological metabolism (blue/green) and the synthetic utility of the N-Carboxylate derivative (red).

Experimental Protocols

Application: Synthesis of 6-Sulfatoxymelatonin Standard

This protocol outlines the conversion of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester into the biological reference standard (aMT6s).

Prerequisites:

  • Precursor: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS 1391052-08-6)

  • Reagent: Sulfur trioxide pyridine complex

  • Solvent: Anhydrous DMF

StepActionMechanistic Rationale
1 Dissolution Dissolve 100 mg of the Ethyl Ester precursor in anhydrous DMF under Nitrogen atmosphere.
2 Sulfation Add 1.2 eq of Sulfur trioxide pyridine complex. Stir at 25°C for 4 hours.
3 Hydrolysis Treat the intermediate with 0.1M NaOH (aq) for 30 mins.
4 Purification Neutralize with HCl and purify via C18 Solid Phase Extraction (SPE).
Application: Cross-Reactivity Validation (ELISA)

When developing antibodies for Melatonin assays, this molecule is used to determine the specificity of the antibody toward the "N-unprotected" indole ring.

  • Coat Plate: Immobilize Melatonin-BSA conjugate on a microtiter plate.

  • Competition: Add anti-melatonin antibody mixed with increasing concentrations of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester .

  • Readout: Measure absorbance.

  • Result Interpretation:

    • High Binding: If the antibody binds the N-Carboxylate derivative, it indicates the antibody recognizes the side chain (5-methoxy-N-acetyl) rather than the indole core.

    • Low Binding: Indicates the antibody is specific to the native indole nitrogen, confirming high specificity for natural melatonin.

Comparative Data: Melatonin Derivatives

The following table distinguishes the target molecule from other related compounds in the research workflow.

Compound NameCAS NumberPrimary FunctionBiological Status
Melatonin 73-31-4HormoneEndogenous
6-Hydroxymelatonin 2208-41-5Metabolic IntermediateEndogenous (Transient)
6-Sulfatoxymelatonin 2208-40-4Urinary BiomarkerEndogenous (Excreted)
N-Carboxylate-6-OH Mel Ethyl Ester 1391052-08-6 Synthetic Intermediate Exogenous (Lab Only)

References

  • Arendt, J. (2005). Melatonin: Characteristics, Concerns, and Prospects. Journal of Biological Rhythms, 20(4), 291–303. (Contextual grounding for aMT6s utility).
  • Kennaway, D. J. (2019). The measurement of melatonin. Journal of Pineal Research, 67(1), e12579. (Contextual grounding for immunoassay specificity).

"N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" as a melatonin metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester in Metabolic Research Subtitle: Structural Characterization, Synthetic Utility, and Analytical Applications for 6-Hydroxymelatonin Quantification[1]

Executive Summary: Defining the Molecular Context

In the rigorous landscape of melatonin pharmacokinetics, N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 519186-54-0 / 1391052-08-6) occupies a critical niche.[1] While frequently listed in "Metabolite" catalogs, it is scientifically accurate to classify this compound as a stable synthetic precursor and reference standard intermediate rather than an endogenous biological product.[1]

Its primary utility lies in the controlled generation of 6-Hydroxymelatonin (6-OHM) , the principal active metabolite of melatonin (N-acetyl-5-methoxytryptamine).[1] The "N-Carboxylate Ethyl Ester" moiety serves as a carbamate protecting group on the indole nitrogen (N1), enhancing chemical stability during storage and synthesis.[1] For researchers, this compound is the "gold standard" starting material for generating fresh, high-purity 6-OHM and subsequent sulfated conjugates (aMT6s) for LC-MS/MS calibration curves.[1]

This guide details the physicochemical properties, deprotection protocols, and analytical workflows required to utilize this compound effectively in drug development and metabolic profiling.[1]

Chemical Architecture & Stability Mechanisms

The structural integrity of melatonin metabolites is often compromised by the electron-rich indole ring, which is prone to oxidative degradation.[1] N-Carboxylate-6-hydroxy Melatonin Ethyl Ester mitigates this via N1-protection.[1]

Structural Breakdown
  • Core Scaffold: 5-Methoxy-6-hydroxy-tryptamine backbone.[1]

  • N1-Modification: Ethoxycarbonyl group (Carbamate).[1]

    • Function: Withdraws electron density from the indole ring, preventing premature oxidation at the C2/C3 positions.[1]

  • C6-Modification: Hydroxyl group (-OH).[1][2]

    • Significance: The site of Phase II conjugation (sulfation/glucuronidation).[1]

Table 1: Physicochemical Comparison

FeatureMelatonin6-Hydroxymelatonin (6-OHM)N-Carboxylate-6-OHM Ethyl Ester
Role Parent DrugActive MetaboliteSynthetic Precursor / Standard
Stability ModerateLow (Oxidation prone)High (N-Protected)
Mol.[1][3][4] Weight 232.28 g/mol 248.28 g/mol ~320.34 g/mol
Solubility Ethanol, DMSOWater (low), DMSODMSO, Methanol, Ethyl Acetate
Key Use Sleep regulationRenal excretion markerStandard generation

Mechanism of Metabolite Generation (Deprotection)

To utilize this compound in biological assays, the N-protective group must be removed to yield the authentic 6-OHM metabolite.[1] This is a chemical "activation" step that mimics the final stage of synthesis before biological application.[1]

Reaction Pathway Analysis

The ethoxycarbonyl group is removed via alkaline hydrolysis .[1] This restores the electron density to the indole ring, yielding the reactive 6-hydroxy species.[1]

DOT Diagram: Chemical Deprotection Pathway [1]

DeprotectionPathway Precursor N-Carboxylate-6-OHM Ethyl Ester (Stable Precursor) Reaction Alkaline Hydrolysis (NaOH/MeOH, Reflux) Precursor->Reaction Deprotection Intermediate Carbamic Acid Intermediate Reaction->Intermediate Product 6-Hydroxymelatonin (6-OHM) (Active Metabolite) Intermediate->Product -CO2 Byproduct CO2 + Ethanol Intermediate->Byproduct

Caption: Chemical conversion of the stable N-Carboxylate precursor into the authentic 6-Hydroxymelatonin metabolite via alkaline hydrolysis.

Experimental Protocols: Generating Authentic Standards

Note: This protocol is designed for the preparation of analytical standards for LC-MS/MS quantification.

Protocol A: Controlled Deprotection for Standard Preparation

Objective: Convert 10 mg of N-Carboxylate precursor to free 6-Hydroxymelatonin.

  • Dissolution: Dissolve 10 mg of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester in 2 mL of methanol (MeOH). Ensure complete solubilization.

  • Base Addition: Add 1 mL of 1M NaOH (aqueous). The solution may shift color (yellowish) due to phenolate formation.[1]

  • Reaction: Stir at room temperature for 2 hours or reflux gently at 50°C for 30 minutes. Monitor via TLC (System: DCM/MeOH 9:1) until the high-Rf starting material disappears.[1]

  • Neutralization: Cool to 0°C. Dropwise add 1M HCl until pH reaches 7.0–7.5. Caution: Acidic pH < 4 may cause degradation.[1]

  • Extraction: Extract 3x with Ethyl Acetate. Combine organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and evaporate under reduced pressure.
    
  • Storage: Store the resulting 6-OHM residue at -80°C under Argon. Use immediately for best results.

Protocol B: LC-MS/MS Validation Workflow

Objective: Verify the identity of the generated metabolite against biological samples.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 8 minutes.

  • Detection: ESI+ Mode.[1]

  • MRM Transitions:

    • Precursor (6-OHM): m/z 249.1

      
      
      
    • Quantifier Ion: m/z 190.1 (Loss of acetamide group)[1]

    • Qualifier Ion: m/z 173.1[1]

Biological Context: The Endogenous Pathway[1]

While the N-Carboxylate form is synthetic, understanding the endogenous pathway it mimics is crucial for interpreting data.[1]

DOT Diagram: Melatonin Metabolic Fate

MetabolicFate Melatonin Melatonin (Circulating) CYP1A2 CYP1A2 (Liver) Melatonin->CYP1A2 OHM 6-Hydroxymelatonin (6-OHM) CYP1A2->OHM Hydroxylation SULT Sulfotransferase (SULT1A1) OHM->SULT aMT6s 6-Sulfatoxymelatonin (Major Urinary Metabolite) SULT->aMT6s Sulfation

Caption: The endogenous pathway where 6-OHM serves as the intermediate.[1] The N-Carboxylate precursor is used to synthesize the 6-OHM standard for this pathway.[1]

Critical Analysis & Troubleshooting

Common Pitfall: Confusing Precursor for Metabolite Inexperienced analysts may attempt to detect the "N-Carboxylate" form in urine or plasma.[1] This will yield false negatives. The ethyl ester carbamate does not exist in vivo.[1] It is strictly a reagent.[1]

Self-Validating Check:

  • If your LC-MS spectrum shows a peak at m/z ~321 (Precursor mass), your standard is not deprotected .[1]

  • If the peak is at m/z 249 (6-OHM mass), the deprotection was successful.[1]

Reference Standards Integrity: Commercial suppliers often ship the N-Carboxylate form because 6-OHM is unstable.[1] Researchers must perform the deprotection step (Protocol A) unless purchasing "Free Base" 6-OHM, which has a shorter shelf life.[1]

References

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 1864, 6-Hydroxymelatonin. Retrieved from [Link][1]

  • Ma, X., et al. (2008).[1] Melatonin Metabolism and the Role of CYP1A2. Journal of Pineal Research.[1] (Contextual grounding for 6-hydroxylation pathway).

  • Toronto Research Chemicals. (2024).[1] Product Datasheet: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester. (Verifying commercial availability as a standard).

  • Kennaway, D. J. (2019).[1] Melatonin research in mice: a review. Chronobiology International.[1] (Discussing metabolite stability and detection challenges).

Sources

potential physiological role of "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, potential pharmacological utility, and experimental applications of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester .

Chemical Architecture, Physiological Potential, and Experimental Utility[1]

Executive Summary

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 1391052-08-6) is a specialized synthetic derivative of the indoleamine melatonin.[1] While often categorized as a high-purity chemical intermediate for the synthesis of 6-sulfatoxymelatonin (the primary urinary metabolite of melatonin), its structural properties suggest significant potential as a prodrug candidate .

By masking the indole nitrogen (N1) with an ethoxycarbonyl group, this molecule modulates the physicochemical stability and lipophilicity of the bioactive 6-hydroxymelatonin moiety. This guide explores its role as a critical reference standard in circadian biology and its theoretical application as a delivery system for neuroprotective indoles.

Chemical Architecture & Molecular Logic

The molecule is structurally defined by the modification of the melatonin backbone at two critical positions: the C6 position of the indole ring and the N1 nitrogen.

  • Core Scaffold: 5-methoxy-N-acetyltryptamine (Melatonin).

  • C6-Hydroxylation: Addition of a hydroxyl group (-OH) at position 6. This renders the molecule a direct analogue of 6-hydroxymelatonin (6-OHM) , the primary active metabolite of melatonin in the liver.

  • N1-Carbethoxylation: The indole nitrogen is protected by an ethyl carbamate (ethyl ester of carbamic acid) moiety.

Structural Significance

The N-carboxylate ethyl ester serves as a "masking" group. In synthetic organic chemistry, this protects the electron-rich indole ring from oxidative degradation during the sulfation processes used to create reference standards. In a physiological context, this carbamate linkage is susceptible to hydrolysis by carboxylesterases (CES) , potentially releasing the active 6-OHM in vivo.

FeatureChemical MoietyPhysiological Implication
Bioactivity Source 6-Hydroxy IndolePotent antioxidant; MT1/MT2 receptor agonist.[2]
Metabolic Shield N-Carboxylate (Ethyl Ester)Increases lipophilicity; resists N1-oxidation; acts as a prodrug moiety.
Solubility Ethyl EsterEnhanced organic solubility compared to the polar 6-OHM parent.
Potential Physiological Role: The Prodrug Mechanism

While currently utilized primarily as a synthetic intermediate, the pharmacological logic of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester positions it as a theoretical prodrug.

Mechanism of Action (Hypothetical)

Upon systemic administration, the molecule is predicted to undergo bioactivation via the following pathway:

  • Absorption: Enhanced membrane permeability due to the lipophilic N-carboxylate group.

  • Enzymatic Hydrolysis: Ubiquitous Carboxylesterases (CES1/CES2) in the liver and plasma cleave the carbamate ester bond.

  • Release: Spontaneous decarboxylation releases 6-Hydroxymelatonin .

  • Target Engagement: 6-Hydroxymelatonin binds to Melatonin Receptors (MT1/MT2) and scavenges Reactive Oxygen Species (ROS).

Physiological Pathway Diagram

The following diagram illustrates the transition from the synthetic ester to the bioactive metabolite and its downstream effects.

G Prodrug N-Carboxylate-6-OH Melatonin Ethyl Ester Intermediate Unstable Carbamic Acid Prodrug->Intermediate Hydrolysis Enzyme Carboxylesterases (CES1/CES2) Enzyme->Prodrug Catalysis Active 6-Hydroxymelatonin (Bioactive Payload) Intermediate->Active Decarboxylation (-CO2) Receptors MT1 / MT2 Receptors (GPCR Signaling) Active->Receptors Activation Antioxidant ROS Scavenging (Nrf2 Pathway) Active->Antioxidant Redox Regulation Excretion 6-Sulfatoxymelatonin (Urinary Metabolite) Active->Excretion Sulfotransferase (SULT)

Figure 1: Predicted bioactivation pathway of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester into the active 6-hydroxymelatonin.[2]

Experimental Protocols: Synthesis & Validation

For researchers using this compound as a precursor for 6-Sulfatoxymelatonin (the "Gold Standard" biomarker for circadian rhythm analysis), the following protocol ensures high-yield conversion and validation.

Protocol: Conversion to 6-Sulfatoxymelatonin Standard

Objective: Synthesize 6-sulfatoxymelatonin sodium salt from the N-carboxylate precursor.

Reagents:

  • N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (Substrate)[1][3][4][5][6][7][8]

  • Sulfur trioxide pyridine complex (SO3·Py)

  • Sodium Hydroxide (NaOH, 2M)

  • Methanol (MeOH) / Water

Step-by-Step Methodology:

  • Sulfation (O-Sulfonation):

    • Dissolve the substrate in anhydrous DMF.

    • Add 1.5 equivalents of SO3·Py complex .

    • Stir at 25°C for 4 hours under Nitrogen atmosphere.

    • Mechanism: The C6-hydroxyl group attacks the sulfur trioxide, forming the sulfate ester. The N-carboxylate protects the indole nitrogen from side reactions.

  • Deprotection (Hydrolysis):

    • Add 2M NaOH to the reaction mixture (pH > 12).

    • Heat to 50°C for 1 hour.

    • Mechanism: Base-catalyzed hydrolysis cleaves the N-ethoxycarbonyl group (ethyl ester) and converts the sulfate ester to the stable sodium salt.

  • Purification:

    • Neutralize to pH 7.5.

    • Purify via C18 Solid Phase Extraction (SPE) or Preparative HPLC.

    • Validation: Confirm identity via LC-MS/MS (Target Mass: 323.08 m/z for [M-H]-).

Validation Workflow Diagram

Validation Start Start: N-Carboxylate Precursor Step1 Reaction: SO3-Pyridine / DMF (O-Sulfation) Start->Step1 Check1 Checkpoint: TLC/HPLC (Disappearance of OH peak) Step1->Check1 Step2 Reaction: NaOH Hydrolysis (N-Deprotection) Check1->Step2 Purify Purification: C18 SPE Step2->Purify Final Product: 6-Sulfatoxymelatonin Na+ Purify->Final

Figure 2: Synthetic workflow for converting the N-carboxylate precursor into the metabolic standard.

Significance in Drug Development
1. Bioavailability Enhancement

Natural melatonin has a short half-life (~20-30 mins) and poor oral bioavailability due to extensive first-pass metabolism (hydroxylation).

  • The Advantage: The N-carboxylate derivative is already hydroxylated (at C6) but protected. This bypasses the rate-limiting CYP1A2 hydroxylation step.

  • Controlled Release: The ester hydrolysis rate determines the plasma concentration of 6-OHM, potentially offering a sustained-release profile.

2. Analytical Standardization

In clinical trials for sleep disorders, measuring urinary 6-sulfatoxymelatonin (aMT6s) is mandatory.

  • Role: The N-carboxylate ester is the stable, storable chemical precursor used to generate fresh, high-purity aMT6s standards for calibrating immunoassays and LC-MS/MS kits.

References
  • ChemicalBook. (2023). 3-[2-(Acetylamino)ethyl]-5-methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester - Product Properties and Synthesis.Link

  • MyBioSource. (2024). N-Carboxylate-6-hydroxy Melatonin Ethyl Ester: Biochemical Properties and Applications.Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1864: 6-Hydroxymelatonin.Link

  • Toronto Research Chemicals. (2024). Synthesis of Melatonin Metabolites and Derivatives.[5][9][10]Link

  • Kennaway, D. J. (2020).[5] Melatonin binding sites and their role in physiology.[11] Molecular and Cellular Endocrinology. Link

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Melatonin Derivative at the Nexus of Neuroprotection and Targeted Delivery

Melatonin, an endogenous neurohormone, has garnered significant scientific interest for its multifaceted physiological roles, extending far beyond its well-established regulation of circadian rhythms.[1] Its potent antioxidant, anti-inflammatory, and oncostatic properties have positioned it and its derivatives as promising therapeutic candidates for a spectrum of pathologies, including neurodegenerative diseases and cancer.[1][2] The metabolic pathway of melatonin is complex, yielding numerous derivatives with distinct biological activities.[3][4] Among these, 6-hydroxymelatonin (6-OHM) stands out as a major and active metabolite, demonstrating even more potent antioxidant and neuroprotective effects than its parent compound.[5][6]

This technical guide focuses on a novel, yet-to-be-extensively-characterized derivative: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester . This molecule uniquely combines the established pharmacophore of 6-hydroxymelatonin with an N-carboxylate ethyl ester moiety. This structural modification is hypothesized to modulate the compound's physicochemical properties, such as lipophilicity and cell permeability, potentially enhancing its bioavailability and therapeutic efficacy. The introduction of the carboxylate group offers a strategic handle for further chemical modifications, including prodrug strategies for targeted delivery.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals embarking on the in vitro characterization of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester. It provides a scientifically grounded framework for investigating its potential biological activities, drawing upon established methodologies for evaluating melatonin analogs. The guide emphasizes the rationale behind experimental choices, ensuring a robust and insightful preclinical assessment.

Hypothesized Mechanism of Action and Key Areas of Investigation

The chemical structure of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester suggests several potential avenues of biological activity that warrant thorough in vitro investigation. The core indoleamine structure, shared with melatonin and 6-hydroxymelatonin, is a strong indicator of antioxidant and free-radical scavenging capabilities.[2][5] Furthermore, the established agonism of 6-hydroxymelatonin at melatonin receptors (MT1 and MT2) suggests that this derivative may retain receptor-mediated functionalities.[6]

The primary areas for in vitro investigation should therefore include:

  • Antioxidant and Cytoprotective Effects: Quantifying the compound's ability to neutralize free radicals and protect cells from oxidative stress-induced damage.

  • Melatonin Receptor Binding and Functional Activity: Determining the affinity and efficacy of the compound at MT1 and MT2 receptors.

  • Antiproliferative and Pro-apoptotic Activity: Assessing the potential of the compound to inhibit cancer cell growth and induce programmed cell death.

  • Anti-inflammatory Properties: Investigating the compound's ability to modulate key inflammatory pathways.

The following sections will detail the experimental protocols to rigorously evaluate these potential activities.

Experimental Protocols for In Vitro Characterization

Assessment of Antioxidant and Cytoprotective Properties

Rationale: Oxidative stress is a key pathological driver in numerous diseases. The indoleamine core of the test compound strongly suggests inherent antioxidant potential. These assays are fundamental to characterizing its direct free-radical scavenging capacity and its ability to protect cells from oxidative insults.

a) 2',7'-Dichlorofluorescin Diacetate (DCFH-DA) Assay for Intracellular Reactive Oxygen Species (ROS)

This assay measures the intracellular generation of ROS. DCFH-DA is a cell-permeable, non-fluorescent probe that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Cell Culture: Seed appropriate cells (e.g., human neuroblastoma SH-SY5Y or human umbilical vein endothelial cells (HUVECs)) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (e.g., 1 µM to 100 µM) for a specified period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO) and a positive control antioxidant (e.g., N-acetylcysteine or melatonin).

  • Induction of Oxidative Stress: Introduce an ROS-inducing agent such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) to the cells and incubate for an appropriate duration.

  • DCFH-DA Staining: Wash the cells with phosphate-buffered saline (PBS) and then incubate with DCFH-DA solution (typically 10 µM) in the dark at 37°C for 30 minutes.

  • Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

b) Lipid Peroxidation Assay (Thiobarbituric Acid Reactive Substances - TBARS)

This assay quantifies lipid peroxidation by measuring the formation of malondialdehyde (MDA), a byproduct of lipid breakdown, which reacts with thiobarbituric acid (TBA) to form a colored product.

Protocol:

  • Tissue Homogenate/Cell Lysate Preparation: Prepare a homogenate from a relevant tissue (e.g., rat brain or liver) or a lysate from cultured cells.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation in the homogenate or lysate using an agent like ferrous sulfate (FeSO₄) or tert-butyl hydroperoxide.

  • Compound Treatment: Concurrently treat the samples with various concentrations of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.

  • TBA Reaction: Add TBA reagent to the samples and heat at 95°C for 60 minutes.

  • Spectrophotometric Measurement: Cool the samples and measure the absorbance of the resulting pink-colored supernatant at 532 nm. A standard curve using MDA should be generated for quantification.

Experimental Workflow for Antioxidant Assays

G cluster_0 DCFH-DA Assay cluster_1 TBARS Assay A1 Seed Cells A2 Pre-incubate with Compound A1->A2 A3 Induce Oxidative Stress (e.g., H2O2) A2->A3 A4 Stain with DCFH-DA A3->A4 A5 Measure Fluorescence A4->A5 B1 Prepare Homogenate/Lysate B2 Induce Lipid Peroxidation (e.g., FeSO4) B1->B2 B3 Treat with Compound B2->B3 B4 React with TBA B3->B4 B5 Measure Absorbance B4->B5

Caption: Workflow for assessing intracellular ROS and lipid peroxidation.

Melatonin Receptor Binding and Functional Assays

Rationale: 6-hydroxymelatonin is a known agonist at MT1 and MT2 receptors.[6] Determining if N-Carboxylate-6-hydroxy Melatonin Ethyl Ester retains this activity is crucial for understanding its mechanism of action.

a) Radioligand Binding Assay

This assay determines the affinity of the test compound for melatonin receptors by measuring its ability to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]-iodomelatonin) from the receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells stably expressing human MT1 or MT2 receptors (e.g., NIH3T3 or CHO cells).

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of 2-[¹²⁵I]-iodomelatonin and a range of concentrations of the unlabeled N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.

  • Incubation and Filtration: Incubate the mixture at 37°C for 90 minutes.[7] Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Radioactivity Measurement: Wash the filters and measure the retained radioactivity using a gamma counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

b) [³⁵S]GTPγS Binding Assay (Functional Assay)

This assay measures the functional consequence of receptor activation. Agonist binding to G-protein coupled receptors like MT1 and MT2 stimulates the binding of [³⁵S]GTPγS to the Gα subunit.

Protocol:

  • Membrane and Reagent Preparation: Use the same receptor-expressing cell membranes as in the binding assay. Prepare an assay buffer containing GDP and [³⁵S]GTPγS.

  • Agonist Stimulation: Incubate the membranes with varying concentrations of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester in the prepared assay buffer.

  • Incubation and Filtration: Incubate at 30°C for 60 minutes. Terminate the reaction and separate bound and free [³⁵S]GTPγS by filtration.

  • Radioactivity Measurement: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the stimulated binding against the compound concentration to determine the EC₅₀ (half-maximal effective concentration) and the maximal effect (Emax).

Antiproliferative and Pro-Apoptotic Assays

Rationale: Melatonin and its analogs have demonstrated oncostatic properties in various cancer cell lines.[7] These assays will determine if N-Carboxylate-6-hydroxy Melatonin Ethyl Ester can inhibit cancer cell growth and induce cell death.

a) Cell Viability/Proliferation Assay (XTT)

The XTT assay measures the metabolic activity of viable cells. The tetrazolium salt XTT is reduced by mitochondrial dehydrogenases in viable cells to a formazan dye, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., human melanoma DX3 or breast cancer MCF-7 cells) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester for different time points (e.g., 24, 48, and 72 hours).[7]

  • XTT Reagent Addition: Add the XTT labeling mixture to each well and incubate for 4-6 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of around 650 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

b) Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at concentrations determined to be effective in the XTT assay for an appropriate time (e.g., 48 hours).

  • Cell Harvesting and Staining: Harvest the cells and wash them with PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's instructions.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

Signaling Pathway for Melatonin Receptor-Mediated Effects

G Melatonin_Analog N-Carboxylate-6-hydroxy Melatonin Ethyl Ester MT1_MT2 MT1/MT2 Receptors Melatonin_Analog->MT1_MT2 Gi Gi Protein MT1_MT2->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene_Expression Gene Expression (e.g., cell cycle, apoptosis) CREB->Gene_Expression regulates

Caption: Putative signaling pathway for melatonin receptor agonists.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be presented in clear and concise tables to facilitate comparison between different concentrations of the test compound and controls.

Table 1: Summary of In Vitro Antioxidant Activity

AssayParameterN-Carboxylate-6-hydroxy Melatonin Ethyl EsterMelatonin (Positive Control)
DCFH-DA IC₅₀ (µM)Experimental ValueLiterature/Experimental Value
TBARS % Inhibition at X µMExperimental ValueLiterature/Experimental Value

Table 2: Melatonin Receptor Binding and Functional Activity

ReceptorAssayParameterN-Carboxylate-6-hydroxy Melatonin Ethyl Ester
MT1 Radioligand BindingKᵢ (nM)Experimental Value
[³⁵S]GTPγS BindingEC₅₀ (nM)Experimental Value
MT2 Radioligand BindingKᵢ (nM)Experimental Value
[³⁵S]GTPγS BindingEC₅₀ (nM)Experimental Value

Table 3: Antiproliferative Effects on Cancer Cell Lines

Cell LineTime PointIC₅₀ (µM)
DX3 (Melanoma) 48hExperimental Value
72hExperimental Value
MCF-7 (Breast) 48hExperimental Value
72hExperimental Value

Conclusion and Future Directions

This technical guide provides a robust framework for the initial in vitro characterization of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester. The proposed experiments will elucidate its antioxidant potential, its interaction with melatonin receptors, and its effects on cancer cell proliferation and survival. The data generated from these studies will be instrumental in determining the therapeutic potential of this novel melatonin derivative and will guide future preclinical development, including in vivo efficacy and pharmacokinetic studies. The unique N-carboxylate ethyl ester modification may offer advantages in terms of drug delivery and warrants further investigation into its stability and metabolism in biological systems.

References

  • Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Kim, T. H., et al. (2013). Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells. The FASEB Journal, 27(9), 3615-3625. [Link]

  • Novel Indole-Based Analogs of Melatonin: Synthesis and in Vitro Antioxidant Activity Studies. (2010). Molecules, 15(4), 2236-2250. [Link]

  • Tarzia, G., et al. (2004). Indole-based analogs of melatonin: in vitro antioxidant and cytoprotective activities. Journal of Medicinal Chemistry, 47(7), 1834-1842. [Link]

  • Margheri, M., et al. (2017). Antiproliferative and pro-apoptotic activity of melatonin analogues on melanoma and breast cancer cells. Oncotarget, 8(52), 89966–89980. [Link]

  • Yasin, S. A., et al. (1993). Melatonin and its analogs inhibit the basal and stimulated release of hypothalamic vasopressin and oxytocin in vitro. Endocrinology, 132(3), 1329-1336. [Link]

  • López-Burillo, S., et al. (2003). Melatonin and its derivatives cyclic 3-hydroxymelatonin, N1-acetyl-N2-formyl-5-methoxykynuramine and 6-methoxymelatonin reduce oxidative DNA damage induced by Fenton reagents. Journal of Pineal Research, 34(3), 178-184. [Link]

  • Simionescu, C., et al. (2025). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. International Journal of Molecular Sciences, 26(3), 1335. [Link]

  • Slominski, A. T., et al. (2014). Effect of melatonin, 6-hydroxymelatonin, N-acetylserotonin and AFMK on t-BuOOH-induced swelling of rat liver mitochondria. International Journal of Molecular Sciences, 15(10), 17763-17781. [Link]

  • Absorption and pharmacokinetic studies of melatonin using polymer-coated drug delivery systems. (2021). University of South Australia. [Link]

  • Tan, D. X., et al. (2015). Melatonin as a Potent and Inducible Endogenous Antioxidant: Synthesis and Metabolism. Molecules, 20(10), 18886-18906. [Link]

  • Melatonin N-Carboxylate Ethyl Ester. (n.d.). Veeprho. Retrieved February 18, 2026, from [Link]

  • 6-Hydroxymelatonin. (n.d.). Wikipedia. Retrieved February 18, 2026, from [Link]

  • Melatonin-impurities. (n.d.). Pharmaffiliates. Retrieved February 18, 2026, from [Link]

  • Iriti, M., et al. (2021). Chemistry and Biosynthesis of Melatonin. Encyclopedia.pub. [Link]

  • 6-Hydroxymelatonin. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]

  • Mohammadi, S., et al. (2018). The Effect of Different Doses of Melatonin on in Vitro Maturation of Human Follicular Fluid-Derived Oocyte-Like Cells. Cell Journal, 20(3), 363-370. [Link]

  • Camaioni, A., et al. (2017). Melatonin Scavenger Properties against Oxidative and Nitrosative Stress: Impact on Gamete Handling and In Vitro Embryo Production in Humans and Other Mammals. International Journal of Molecular Sciences, 18(6), 1253. [Link]

  • Stetinova, V., et al. (2002). In vitro and in vivo assessment of the antioxidant activity of melatonin and related indole derivatives. General Physiology and Biophysics, 21(2), 153-162. [Link]

Sources

Methodological & Application

HPLC method for "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

Author: Gemini, Senior Application Scientist

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester, a novel derivative of melatonin. Given the absence of a standardized method for this specific analyte, this guide is structured as a comprehensive approach to method development, validation, and execution. We leverage established chromatographic principles and published methods for melatonin and its related metabolites to construct a robust, scientifically-grounded protocol suitable for researchers in pharmacology and drug development. The causality behind each parameter selection is detailed to provide a clear framework for adaptation and optimization.

Introduction and Analyte Overview

Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone renowned for its central role in regulating circadian rhythms.[1][2] Its diverse physiological functions and potent antioxidant properties have led to extensive research into its derivatives for therapeutic applications. N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is one such derivative, incorporating key structural modifications:

  • 6-hydroxy Group: This modification mirrors a primary metabolite of melatonin, N1-acetyl-N2-formyl-5-methoxykynurenine (AFMK), suggesting potential alterations in its biological activity and metabolic stability.[3]

  • N-Carboxylate Ethyl Ester Moiety: Replacing the native N-acetyl group with an ethyl carboxylate group significantly alters the molecule's polarity and lipophilicity, which can influence its pharmacokinetic profile, including absorption and blood-brain barrier permeability.

A reliable and validated analytical method is paramount for accurate quantification in various matrices, from in-vitro reaction mixtures to complex biological fluids. This application note provides a starting point for developing such a method using Reverse-Phase HPLC (RP-HPLC), the most common and effective technique for analyzing melatonin and its analogues.[1][4][5]

Chromatographic Principles and Method Design Rationale

The design of this HPLC method is based on the physicochemical properties of the target analyte.

  • Stationary Phase Selection: The core indole structure of the analyte makes it well-suited for retention on a hydrophobic stationary phase. A C18 (octadecylsilane) column is the logical choice, as it provides excellent retention and selectivity for melatonin and its derivatives through hydrophobic interactions.[2][5] Modern columns with smaller particle sizes (e.g., ≤ 2.5 µm) can offer higher efficiency and faster analysis times.[2]

  • Mobile Phase Composition: A mobile phase consisting of a mixture of an organic solvent and an aqueous buffer is ideal for RP-HPLC.

    • Organic Modifier: Acetonitrile is selected over methanol as it typically provides better peak shape (lower backpressure) and UV transparency.[6][7]

    • Aqueous Phase: An acidic buffer, such as potassium phosphate adjusted to pH 3.5 with phosphoric acid or a dilute solution of formic acid (0.1%), is critical.[2][8][9] The acidic pH ensures that the secondary amine in the indole ring is not deprotonated and the phenolic hydroxyl group remains protonated, preventing peak tailing and ensuring consistent retention.

  • Detection Method:

    • Photodiode Array (PDA/DAD): The indole nucleus provides strong UV absorbance. Based on data for melatonin, primary detection can be set at approximately 222 nm for maximum sensitivity, with a secondary wavelength around 280 nm for confirmation.[5][6] A PDA detector is invaluable during method development to confirm peak purity and identify potential co-eluting impurities.

    • Fluorescence (FLD): For higher sensitivity and selectivity, especially in complex matrices, fluorescence detection is superior.[10][11][12] Melatonin exhibits native fluorescence. For the target analyte, initial excitation and emission wavelengths can be estimated based on melatonin's properties (Ex: ~285 nm, Em: ~340 nm) and optimized empirically.[11]

Proposed HPLC Method Parameters

The following table summarizes the recommended starting conditions for the analysis. These parameters are designed to be a robust baseline for further optimization and validation.

ParameterRecommended SettingRationale & Justification
HPLC System Agilent 1100/1200, Waters Arc, or equivalentStandard, reliable systems for analytical chemistry.[2][5]
Column C18, 4.6 x 150 mm, 5 µm (or similar)Industry standard for melatonin analysis, providing good resolution.[5]
Alternate: C18, 4.6 x 75 mm, 2.5 µmFor faster run times and reduced solvent consumption.[2]
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH for good peak shape and is MS-compatible.[8][9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.[6]
Elution Mode GradientOptimal for separating the analyte from potential starting materials or byproducts.
Gradient Program 0-1 min: 20% B; 1-10 min: 20-80% B; 10-12 min: 80% B; 12.1-15 min: 20% BA broad gradient to first elute polar impurities and then the target analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and retention time stability.[6]
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.[5]
Detection (Primary) PDA/DAD at 222 nmWavelength of high absorbance for the indole chromophore.[5][6]
Detection (Secondary) Fluorescence (FLD) Ex: 285 nm, Em: 340 nmOffers superior sensitivity and selectivity for trace-level analysis.[11]

Experimental Protocols

Protocol 4.1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes if necessary. This solution should be stored at -20°C and protected from light.[13]

  • Working Stock Solution (100 µg/mL): Transfer 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase initial condition (80:20 Mobile Phase A:B).

  • Calibration Standards (e.g., 0.1 - 20 µg/mL): Prepare a series of calibration standards by serial dilution of the Working Stock Solution with the mobile phase. A typical range would include 0.1, 0.5, 1, 5, 10, and 20 µg/mL.

Protocol 4.2: Sample Preparation

The choice of sample preparation depends on the complexity of the sample matrix.

A. Simple Matrix (e.g., Reaction Mixture, Buffer)

  • Dilute an aliquot of the sample with the mobile phase to bring the expected analyte concentration within the calibration range.

  • Vortex for 30 seconds.

  • Filter the diluted sample through a 0.22 µm syringe filter (PVDF or PTFE) into an HPLC vial.[1]

  • Inject into the HPLC system.

B. Complex Matrix (e.g., Plasma, Serum) - Solid-Phase Extraction (SPE) This protocol is adapted from established methods for melatonin extraction.[4][14]

  • Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to dry.

  • Loading: To 0.5 mL of plasma, add an internal standard if available (e.g., a structurally similar compound). Load the mixture onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1.5 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of mobile phase.[14]

  • Analysis: Filter if necessary and inject into the HPLC system.

Analytical Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ref_std Reference Standard stock_sol Primary Stock (1 mg/mL) ref_std->stock_sol Weigh & Dissolve sample Analytical Sample prep_choice prep_choice sample->prep_choice Matrix? cal_curve Calibration Standards (0.1-20 µg/mL) stock_sol->cal_curve Serial Dilution hplc HPLC System (C18 Column) cal_curve->hplc dil_filt Dilute & Filter prep_choice->dil_filt Simple spe Solid-Phase Extraction (SPE) prep_choice->spe Complex final_sample Final Sample in HPLC Vial dil_filt->final_sample Prepare for injection spe->final_sample Prepare for injection final_sample->hplc detector PDA / FLD Detector hplc->detector cds Chromatography Data System (CDS) detector->cds Acquire Signal quant Quantification (Peak Area vs. Conc.) cds->quant Integrate Peaks report Final Report: Concentration quant->report Calculate Result

Caption: Workflow for the HPLC analysis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.

Method Validation Strategy

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][9] The following parameters should be assessed:

Validation ParameterDescription & Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components). The peak for the analyte should be pure and have no interference from a blank or placebo injection.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration. A minimum of 5-6 concentrations should be used. Acceptance Criterion: Correlation coefficient (r²) > 0.999.[9]
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) The closeness of the test results to the true value. Determined by spiking a blank matrix with known concentrations of the analyte (low, medium, high). Acceptance Criterion: Mean recovery between 98.0% and 102.0%.
Precision The degree of scatter between a series of measurements. Assessed at two levels: • Repeatability (Intra-day): Analysis of replicate samples on the same day.[15] • Intermediate Precision (Inter-day): Analysis by different analysts on different days. Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.[6][9]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. Often calculated based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often calculated based on a signal-to-noise ratio of 10:1.[7]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in mobile phase composition, ±0.1 mL/min flow rate).[6][16]

Conclusion

This application note provides a comprehensive, scientifically-reasoned framework for the development and validation of an RP-HPLC method for the novel compound N-Carboxylate-6-hydroxy Melatonin Ethyl Ester. By building upon established methods for related molecules and adhering to rigorous validation principles, researchers can implement a reliable and accurate analytical protocol essential for advancing their research and development objectives.

References

  • Tomita, T., Hamase, K., Hayashi, H., & Zaitsu, K. (2000). Attomole Analysis of Melatonin by Precolumn Derivatization Reversed-Phase Micro-HPLC. Analytical Sciences, 16(12), 1331-1333. [Link]

  • Iinuma, F., Kosa, K., & Hamase, K. (1998). Sensitive determination of melatonin by precolumn derivatization and reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 821(2), 217-222. [Link]

  • Benot, S., Goberna, R., Reiter, R. J., Garcia-Mauriño, S., Osuna, C., & Guerrero, J. M. (1999). Measurement of melatonin in body fluids: Standards, protocols and procedures. Journal of Pineal Research, 26(4), 244-252. [Link]

  • El Moussaoui, N., & Bendriss, A. (2015). Analysis of Melatonin by High Performance Liquid Chromatography after Solid-Phase Extraction (SPE/HPLC-FD). International Journal of Research in Ayurveda and Pharmacy, 6(1), 83-88. [Link]

  • Geana, E. I., Popescu, R., Costinel, D., Dinca, O. R., Ionete, R. E., Stefanescu, I., & Radu, G. L. (2020). Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. ACS Omega, 5(42), 27558–27568. [Link]

  • Arslan Azizoğlu, G., Azizoğlu, E., Tanrıverdi, S. T., & Özer, Ö. (2017). A validated HPLC method for simultaneous estimation of Melatonin and Octyl Methoxycinnamate in combined pharmaceutical applications. Marmara Pharmaceutical Journal, 21(4), 921-930. [Link]

  • Almeida, B. S., de Oliveira, A. R. M., de Souza, J., & de Freitas, Z. M. F. (2017). Application of a validated HPLC-PDA method for the determination of melatonin content and its release from poly(lactic acid) nanoparticles. Arabian Journal of Chemistry, 10, S3383-S3390. [Link]

  • Peikova, L., Tsvetkova, D., Obreshkova, D., & Dimitrov, M. (2021). Development of RP-HPLC methods for the analysis of melatonin alone and in combination with sleep-enhancing dietary supplements. Pharmacia, 68(3), 641-646. [Link]

  • Niro, S., Fratianni, A., Panfili, G., & Masi, N. (2014). Quantitative determination of melatonin in milk by LC-MS/MS. Journal of Chromatography B, 971, 51-56. [Link]

  • Kumar, P., Kumar, A., Singh, B., & Singh, R. (2023). A Brief Assessment of the Bioanalytical Methods by using LC-MS/MS for the Quantitation of Melatonin: A Potential Biomarker for Sleep-Related Disorders. Brazilian Journal of Analytical Chemistry, 10(40), 12-25. [Link]

  • Geana, E. I., Popescu, R., Costinel, D., Dinca, O. R., Ionete, R. E., Stefanescu, I., & Radu, G. L. (2020). Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. ACS Omega, 5(42), 27558–27568. [Link]

  • Waters Corporation. (2022). Modernizing USP Melatonin Monograph Assay and Impurities Methods for Increased Throughput and Reduced Solvent Waste. Waters Application Note. [Link]

  • Tzanova, M., Atanasov, V., Yaneva, Z., & Namdakov, D. (2023). Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin in Chocolate Formulations—Digestion Simulation Study. Applied Sciences, 13(3), 1545. [Link]

  • Geana, E. I., Dinca, O. R., Ionete, R. E., & Radu, G. L. (2023). Different Extraction Approaches for the Analysis of Melatonin from Cabernet Sauvignon and Feteasca Neagra Wines Using a Validated HPLC-FL Method. Foods, 12(6), 1282. [Link]

  • Ye, T., Hao, Y. H., Yu, L., Shi, H., Reiter, R. J., & Feng, Y. Q. (2017). A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry. Frontiers in Plant Science, 8, 64. [Link]

  • Moser, D., Hussain, S., Rainer, M., Jakschitz, T., & Bonn, G. K. (2022). A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). Analytical Methods, 14(15), 1509-1516. [Link]

  • García, J. J., López-Pingarrón, L., Almeida-Souza, P., Tres, A., Escudero, P., García-Gil, F. A., ... & Reiter, R. J. (2014). Development and validation of new methods for the determination of melatonin and its oxidative metabolites by high performance liquid chromatography and capillary electrophoresis, using multivariate optimization. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-11. [Link]

  • Smerikarova, M., Smerikarov, I., & Kassarova, M. (2022). Simultaneous Determination of Pentoxifylline and Melatonin in Spiked Plasma Samples by Reverse Phase High Performance Liquid Chromatography Method. Indian Journal of Pharmaceutical Sciences, 84(6), 1431-1437. [Link]

  • Pongcharoen, S., Thong-asa, W., & Rojanasthien, N. (2013). Determination of Melatonin in Plasma by Liquid-liquid Extraction and High Performance Liquid Chromatography. Thai Journal of Pharmaceutical Sciences, 37(4), 183-191. [Link]

Sources

"N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" research applications

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a deep technical dive into N-Carboxylate-6-hydroxy Melatonin Ethyl Ester , a critical intermediate in the synthesis of melatonin metabolites and a specialized reagent for immunogen design.

Advanced Applications in Metabolite Synthesis, Immunogen Design, and Analytical Profiling

Executive Summary

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 1391052-08-6) is a specialized indole derivative designed to overcome the regioselectivity challenges inherent in melatonin chemistry. While melatonin research often focuses on the parent compound, the accurate quantification of its primary metabolite, 6-Sulfatoxymelatonin (6-SMT) , is the gold standard for assessing circadian rhythms and pineal function.

This reagent serves two critical functions in drug development and bioanalytical research:

  • Regioselective Precursor: It acts as an N1-protected scaffold, allowing for the precise O-sulfation of the 6-hydroxy group without competing N-sulfation, essential for synthesizing high-purity 6-SMT standards.

  • Bioconjugation Handle: The ethyl carbamate moiety functions as an activated handle for direct aminolysis, facilitating the creation of N1-linked immunogens for ELISA development.

Technical Profile & Mechanism of Action

Chemical Structure and Properties
  • Systematic Name: 3-[2-(Acetylamino)ethyl]-5-methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester

  • Molecular Formula: C₁₆H₂₀N₂O₆

  • Molecular Weight: 336.34 g/mol

  • Key Functional Groups:

    • 6-Hydroxy Group: The target for metabolic conjugation (sulfation/glucuronidation).[1]

    • N1-Ethyl Carbamate (N-COOEt): A protecting group that masks the indole nitrogen, preventing side reactions and increasing lipophilicity.

The Regioselectivity Challenge

In unprotected 6-hydroxymelatonin, the indole nitrogen (N1) and the phenolic oxygen (6-OH) are both nucleophilic. Direct sulfation often yields a mixture of O-sulfates (desired) and N-sulfates (impurities). By utilizing the N-Carboxylate Ethyl Ester form, the N1 position is locked. This forces any sulfating agent (e.g., Sulfur trioxide pyridine complex) to react exclusively with the 6-OH group.

Mechanistic Pathway Diagram

The following diagram illustrates the role of this compound in the high-fidelity synthesis of 6-Sulfatoxymelatonin.

MelatoninSynthesis cluster_legend Reaction Logic Start 6-Hydroxy Melatonin Intermediate N-Carboxylate-6-OH Melatonin Ethyl Ester (The Reagent) Start->Intermediate N1-Protection (Ethyl Chloroformate) Sulfation O-Sulfation (SO3-Pyridine) Intermediate->Sulfation Regioselective Targeting ProtectedProduct N-Carboxylate-6-Sulfatoxy Melatonin Ethyl Ester Sulfation->ProtectedProduct Hydrolysis Alkaline Hydrolysis (Remove N-Protecting Group) ProtectedProduct->Hydrolysis Deprotection FinalProduct 6-Sulfatoxymelatonin (Target Biomarker) Hydrolysis->FinalProduct key N1-Protection prevents N-sulfation side products

Caption: Figure 1. Synthetic pathway utilizing N-Carboxylate-6-hydroxy Melatonin Ethyl Ester to ensure exclusive O-sulfation for high-purity biomarker synthesis.

Application 1: Synthesis of 6-Sulfatoxymelatonin (Reference Standard)

Context: 6-Sulfatoxymelatonin is the major urinary metabolite of melatonin.[1][2] Clinical assays (ELISA/HPLC) require high-purity standards to generate calibration curves.

Protocol: Regioselective Sulfation and Deprotection

Objective: Convert N-Carboxylate-6-hydroxy Melatonin Ethyl Ester into 6-Sulfatoxymelatonin Sodium Salt.

Reagents:

  • N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (100 mg)

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Anhydrous Pyridine

  • Sodium Hydroxide (2M NaOH)

  • Methanol

Step-by-Step Methodology:

  • Solubilization: Dissolve 100 mg of the N-Carboxylate ester in 2 mL of anhydrous pyridine under nitrogen atmosphere.

  • Sulfation: Add 1.5 equivalents of SO₃·Py complex. Stir at room temperature for 4 hours.

    • Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The starting material (Rf ~0.6) should disappear, replaced by a polar spot (Rf ~0.1).

  • Quenching: Add 0.5 mL of water to destroy excess SO₃.

  • Deprotection (Hydrolysis):

    • The N-carboxylate group must now be removed to restore the natural indole structure.

    • Add 2 mL of 2M NaOH (aq) to the reaction mixture.

    • Heat to 50°C for 1 hour. This cleaves the carbamate (ethyl ester) linkage, releasing CO₂, ethanol, and the free indole nitrogen.

  • Purification:

    • Neutralize to pH 7.5 with dilute HCl.

    • Evaporate solvents under reduced pressure.

    • Purify via C18 Reverse-Phase Flash Chromatography (Water/Methanol gradient).

  • Validation: Confirm structure via Mass Spectrometry (ESI-). Expected m/z: ~321 (M-H)⁻.

Application 2: Immunogen Design for Antibody Development

Context: To detect 6-hydroxymelatonin or its sulfates in urine, researchers need specific antibodies. Small molecules (haptens) must be conjugated to carrier proteins (e.g., BSA, KLH) to elicit an immune response.

Innovation: The "Ethyl Ester" carbamate group on this reagent is not just a protecting group; it is an activated carbamate . It can undergo aminolysis with primary amines (Lysine residues on proteins) to form a stable Urea Linkage .

Protocol: Direct Urea Conjugation to BSA

Objective: Create an N1-linked immunogen where the 6-OH and acetamido side chain remain exposed for antibody recognition.

Reagents:

  • N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (Hapten)

  • Bovine Serum Albumin (BSA)

  • Carbonate/Bicarbonate Buffer (pH 9.6)

  • DMSO

Workflow:

  • Protein Preparation: Dissolve 10 mg BSA in 2 mL Carbonate Buffer (pH 9.6). The high pH ensures Lysine ε-amines are unprotonated and nucleophilic.

  • Hapten Activation: Dissolve 5 mg of the Hapten in 200 µL DMSO.

  • Conjugation Reaction:

    • Slowly add the Hapten solution to the BSA solution while stirring.

    • Mechanism:[1]

      
      .
      
    • Incubate at 37°C for 24 hours. The heat promotes the displacement of the ethoxy group by the protein amine.

  • Dialysis: Dialyze against PBS (pH 7.4) for 48 hours with 4 buffer changes to remove unreacted hapten and ethanol byproduct.

  • QC: Determine hapten density via UV-Vis absorbance at 278 nm (Indole absorption) relative to 280 nm (Protein).

Analytical Data & Specifications

For researchers using this compound as a standard or intermediate, the following physicochemical parameters are critical for method development.

ParameterSpecificationRelevance
Solubility DMSO (>20 mg/mL), MethanolHigh lipophilicity due to ethyl ester allows easy handling in organic synthesis compared to the polar sulfated metabolite.
Stability Stable at -20°C (Solid)The N-carbamate protects the indole from oxidation (browning) common in free 6-hydroxy melatonin.
HPLC Retention Late EluterElutes significantly later than 6-SMT on C18 columns due to the hydrophobic ethyl ester group.
UV Max 278 nm, 305 nmCharacteristic indole spectrum; N-acylation causes a slight bathochromic shift.

References

  • National Center for Biotechnology Information (NCBI). (2021). Melatonin and its Metabolites: 6-Sulfatoxymelatonin as a Biomarker.[1][2][3][4] PubChem Database. Retrieved from [Link]

Sources

protocol for "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" stability testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Objective: To establish a robust, self-validating stability testing protocol for N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (hereafter referred to as NC-6OHM-EE ). This compound represents a complex stability challenge, combining the oxidative lability of a catechol-like indole system with the hydrolytic susceptibility of a carbamate/ester moiety.

Compound Analysis:

  • Core Structure: 6-Hydroxymelatonin (a major metabolite).[1]

  • Modification: The N-acetyl group is replaced by an N-carboxylate ethyl ester (ethyl carbamate linkage).

  • Critical Vulnerabilities:

    • Oxidation (High Risk): The 6-hydroxy-5-methoxyindole moiety is electron-rich. It is prone to rapid autoxidation to form quinone imines and kynurenine-like ring-opening products, especially at pH > 7.0.

    • Hydrolysis (Medium Risk): The ethyl carbamate (urethane) linkage is generally more stable than simple esters but will degrade under strongly acidic or basic conditions to the primary amine (decarboxylation).

    • Photolysis: Indoles are inherently photosensitive, forming dimers and tricyclic derivatives under UV exposure.

Materials & Instrumentation

To ensure Data Integrity (ALCOA+ principles), the following setup is required:

  • Instrumentation: UHPLC-DAD-MS (Q-TOF or Orbitrap preferred for degradant identification).

  • Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.7 µm, 100 x 2.1 mm) to separate polar degradants.

  • Solvents: LC-MS grade Acetonitrile and Water; Formic Acid (0.1%) as a modifier to stabilize the phenol.

  • Reference Standards:

    • NC-6OHM-EE (Analyte).

    • 6-Hydroxymelatonin (Potential hydrolysis product).

    • N-Carboxylate Melatonin Ethyl Ester (Potential de-hydroxylation impurity).

Protocol Part A: Forced Degradation (Stress Testing)

Purpose: To validate the analytical method's specificity and identify degradation pathways. This is a "crash test" to define the molecule's breaking points.

Experimental Design: Prepare a 1.0 mg/mL stock solution of NC-6OHM-EE in Methanol/Water (50:50).

Stress ConditionReagent / ConditionDurationTarget DegradationMechanism Probed
Acid Hydrolysis 0.1 N HCl24 Hours @ 60°C10–20%Cleavage of Ethyl Ester/Carbamate
Base Hydrolysis 0.1 N NaOH4 Hours @ RT10–20%Rapid Carbamate Hydrolysis & Phenol Oxidation
Oxidation 3% H₂O₂1–4 Hours @ RT10–20%Indole Ring Opening / Quinone Formation
Photolysis UV (200 Wh/m²) + Vis1.2 million lux hrsN/ARadical Dimerization
Thermal 60°C (Dry Heat)7 DaysN/ASolid-state Decarboxylation

Critical Control:

  • Quenching: Acid/Base samples must be neutralized (pH 7.0) immediately before injection to prevent column damage. Oxidative samples must be quenched with Methionine or Catalase.

Visualizing the Degradation Logic (DOT Diagram)

DegradationPathways Parent NC-6OHM-EE (Parent Molecule) Hydrolysis Hydrolysis Pathway (Acid/Base) Parent->Hydrolysis pH < 2 or pH > 10 Oxidation Oxidation Pathway (Peroxide/Air) Parent->Oxidation H2O2 / O2 Amine Degradant A: 6-OH-Tryptamine derivative (Loss of Carbamate) Hydrolysis->Amine Ester cleavage Quinone Degradant B: Indole-quinone imine (Yellow/Brown) Oxidation->Quinone -2e-, -2H+ Analysis LC-MS Identification Amine->Analysis Kynurenine Degradant C: Ring-opened Kynurenine (Fluorescent) Quinone->Kynurenine +O2 (Ring opening) Quinone->Analysis Kynurenine->Analysis

Caption: Predicted degradation pathways for NC-6OHM-EE. Hydrolysis attacks the side chain; oxidation attacks the indole core.

Protocol Part B: Formal Stability Study (ICH Q1A)

Purpose: To determine shelf-life and storage conditions. Sample Packaging: Amber glass vials (Type I) with Teflon-lined caps. Headspace purged with Nitrogen (essential for 6-hydroxy indoles).

Storage Conditions & Sampling Schedule
Study TypeStorage ConditionSampling Timepoints (Months)
Long Term 25°C ± 2°C / 60% RH ± 5%0, 3, 6, 9, 12, 18, 24
Accelerated 40°C ± 2°C / 75% RH ± 5%0, 1, 3, 6
Intermediate 30°C ± 2°C / 65% RH ± 5%Tested if Accelerated fails

Analytical Method Parameters (HPLC-UV):

  • Wavelengths:

    • 280 nm (Generic Indole).

    • 305 nm (Specific to 6-hydroxyindoles).

    • 240 nm (Degradant tracking).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 95% B over 15 mins.

Data Analysis & Reporting

Mass Balance Calculation: The sum of the assay value (Parent) and all degradation products (corrected for response factors) must equal 100% ± 5%.



Note: If mass balance is low, suspect volatile degradants (CO2 from carbamate) or polymerization (melanin-like formation).

Shelf-Life Estimation: Use linear regression on the Long-Term data. The shelf-life is the time at which the lower 95% confidence interval of the degradation curve intersects the specification limit (typically 90% of label claim).

Stability Workflow Diagram (DOT)

StabilityWorkflow cluster_Chambers Incubation Chambers Start Batch Production Pkg Packaging (Amber Glass + N2) Start->Pkg Acc 40°C / 75% RH Pkg->Acc Long 25°C / 60% RH Pkg->Long Pull Sample Pull Acc->Pull 1, 3, 6 mo Long->Pull 3, 6, 9... 24 mo Test HPLC-DAD-MS Analysis Pull->Test Eval Data Evaluation (t90 Calculation) Test->Eval

Caption: Operational workflow for the ICH Q1A stability study of NC-6OHM-EE.

References

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[2][3][4][5][6] International Council for Harmonisation.[4] [Link]

  • Guengerich, F. P., et al. (2000). Oxidation of indole by cytochrome P450 enzymes.[7][8] PubMed. [Link]

  • Pharmaffiliates. (2024). Melatonin Impurities and Standards List. (Source for compound existence verification). [Link]

  • Tan, D. X., et al. (2002). Chemical and physical properties and potential mechanisms: Melatonin as a broad spectrum antioxidant. Current Topics in Medicinal Chemistry. (Context on Indole oxidation). [Link]

Sources

Navigating the Custom Synthesis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical considerations and methodologies for the custom synthesis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester. We delve into the strategic selection of a custom synthesis provider, outline a robust synthetic protocol, and detail the essential analytical techniques for quality control and structural verification. This document is intended to serve as a practical resource, bridging the gap between theoretical knowledge and tangible experimental execution.

Introduction: The Scientific Imperative for High-Purity N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a key derivative of melatonin, a neurohormone primarily known for its role in regulating circadian rhythms. The introduction of a carboxylate group at the N-position and a hydroxyl group at the 6-position, along with the ethyl ester modification, creates a molecule with unique physicochemical properties. These modifications can significantly alter its solubility, metabolic stability, and receptor binding affinity, making it a compound of high interest for pharmacological and neuroscientific research.

Strategic Sourcing: Identifying and Qualifying a Custom Synthesis Partner

The selection of a contract research organization (CRO) or a custom synthesis provider is a critical first step that profoundly impacts the success of a research project. The ideal partner will not only execute the synthesis but will also offer collaborative expertise and a transparent workflow.

Key Vendor Evaluation Criteria:

CriteriaKey Performance Indicators (KPIs)Importance
Technical Expertise Demonstrated experience with indole chemistry, multi-step synthesis, and purification of complex molecules.High
Analytical Capabilities In-house access to advanced analytical instrumentation (e.g., high-resolution mass spectrometry, NMR, HPLC).High
Project Management Clear communication channels, regular progress updates, and a dedicated project manager.Medium
Quality Management System Adherence to recognized quality standards (e.g., ISO 9001), well-documented procedures.High
Scalability Ability to synthesize the required quantity, from milligrams for initial screening to grams for in-vivo studies.Medium

Workflow for Vendor Engagement:

A Initial Inquiry & CDA B Technical Scoping & Feasibility Analysis A->B Confidentiality C Quotation & Timeline Proposal B->C Technical Agreement D Project Initiation & PO C->D Commercial Agreement E Synthesis & In-Process QC D->E Execution F Purification & Final QC E->F Crude Product G Certificate of Analysis & Shipment F->G Pure Compound

Caption: Workflow for engaging a custom synthesis provider.

Synthetic Protocol: A Proposed Route to N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

The following protocol outlines a plausible and robust synthetic pathway. It is crucial to note that a custom synthesis provider may propose an alternative, proprietary route based on their internal expertise and available starting materials. This protocol is presented for illustrative and educational purposes.

3.1. Overall Synthetic Scheme

The synthesis can be envisioned as a multi-step process starting from a commercially available melatonin precursor.

A 6-Hydroxymelatonin B Protection of Phenolic Hydroxyl A->B Step 1 C N-Carboxylation B->C Step 2 D Esterification C->D Step 3 E Deprotection D->E Step 4 F N-Carboxylate-6-hydroxy Melatonin Ethyl Ester E->F Final Product

Caption: Proposed multi-step synthesis pathway.

3.2. Step-by-Step Experimental Protocol

Step 1: Protection of the Phenolic Hydroxyl Group of 6-Hydroxymelatonin

  • Rationale: The phenolic hydroxyl group is reactive and can interfere with the subsequent N-carboxylation step. A suitable protecting group, such as a benzyl or silyl ether, is installed to prevent side reactions. The choice of protecting group will depend on the overall synthetic strategy and the conditions required for its eventual removal.

  • Procedure:

    • Dissolve 6-hydroxymelatonin in a suitable aprotic solvent (e.g., dichloromethane or acetonitrile).

    • Add a base (e.g., triethylamine or diisopropylethylamine) to deprotonate the phenolic hydroxyl.

    • Slowly add the protecting group reagent (e.g., benzyl bromide or tert-butyldimethylsilyl chloride) at a controlled temperature (e.g., 0 °C to room temperature).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.

    • Purify the protected intermediate by column chromatography.

Step 2: N-Carboxylation of the Indole Nitrogen

  • Rationale: This step introduces the carboxylate moiety at the indole nitrogen. This is a critical transformation that modifies the electronic properties of the indole ring.

  • Procedure:

    • Dissolve the protected 6-hydroxymelatonin in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-butyllithium or sodium hydride) to deprotonate the indole nitrogen.

    • Quench the reaction with an excess of solid carbon dioxide (dry ice).

    • Allow the reaction to warm to room temperature, and then acidify the mixture to protonate the newly formed carboxylate.

    • Perform an aqueous workup and extract the product into an organic solvent.

    • Purify the N-carboxylated intermediate by column chromatography or crystallization.

Step 3: Esterification of the Carboxylic Acid

  • Rationale: The carboxylic acid is converted to its ethyl ester to enhance lipophilicity and potentially alter its biological activity and transport properties.

  • Procedure:

    • Dissolve the N-carboxylated intermediate in ethanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction, neutralize the acid, and remove the ethanol under reduced pressure.

    • Perform an aqueous workup and extract the ethyl ester product.

    • Purify the product by column chromatography.

Step 4: Deprotection of the Phenolic Hydroxyl Group

  • Rationale: The final step involves the removal of the protecting group from the 6-position to yield the target molecule. The deprotection conditions must be carefully chosen to avoid cleavage of the newly formed ester.

  • Procedure (Example for Benzyl Ether Deprotection):

    • Dissolve the protected ethyl ester in a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a palladium catalyst (e.g., 10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, filter off the catalyst and concentrate the filtrate under reduced pressure.

    • Purify the final product, N-Carboxylate-6-hydroxy Melatonin Ethyl Ester, by preparative HPLC to ensure high purity.

Quality Control and Analytical Verification

A comprehensive analytical data package is non-negotiable and should be a standard deliverable from your custom synthesis provider. This ensures the identity, purity, and structural integrity of the synthesized compound.

Mandatory Analytical Techniques:

TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak, with purity typically >95% or >98% as specified.
High-Resolution Mass Spectrometry (HRMS) Molecular weight determination and elemental composition confirmationThe measured mass should be within a narrow tolerance (e.g., ± 5 ppm) of the calculated theoretical mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmationThe observed chemical shifts, coupling constants, and integration values should be consistent with the proposed structure of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.
Certificate of Analysis (CoA) Summary of all quality control dataA formal document that attests to the quality and purity of the synthesized compound.

Workflow for Analytical Characterization:

A Final Purified Compound B HPLC Analysis (Purity) A->B C HRMS Analysis (Mass Verification) A->C D NMR Spectroscopy (Structure Confirmation) A->D E Data Interpretation & Review B->E C->E D->E F Certificate of Analysis Generation E->F

Caption: Analytical workflow for final product validation.

Conclusion

The custom synthesis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a multifaceted process that requires careful planning, execution, and rigorous quality control. By partnering with a reputable custom synthesis provider and having a clear understanding of the synthetic and analytical methodologies involved, researchers can confidently obtain the high-purity material necessary to advance their scientific investigations. This guide provides a foundational framework to navigate this process effectively.

References

Due to the specialized nature of "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester," publicly available, peer-reviewed synthesis protocols are not readily found. The synthetic strategies outlined in this guide are based on established principles of organic chemistry and indole synthesis. For foundational knowledge, researchers are encouraged to consult authoritative sources on organic synthesis and melatonin chemistry. A list of representative resources is provided below.

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure Source: John Wiley & Sons URL: [Link]

  • Title: Protective Groups in Organic Synthesis Source: John Wiley & Sons URL: [Link]

  • Title: Comprehensive Organic Synthesis II Source: Elsevier URL: [Link]

"N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" for pharmaceutical testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 1391052-08-6) represents a critical synthetic intermediate and reference standard in the pharmaceutical analysis of circadian rhythm biomarkers. While Melatonin (N-acetyl-5-methoxytryptamine) is the parent hormone, its clinical quantification often relies on its primary urinary metabolite, 6-sulfatoxymelatonin (aMT6s) .

Direct synthesis and storage of the immediate precursor, 6-hydroxymelatonin , is notoriously difficult due to its susceptibility to rapid oxidative degradation and polymerization at the electron-rich indole ring.

The Role of N-C-6-HMEE: Chemically defined as 3-[2-(acetylamino)ethyl]-5-methoxy-6-hydroxy-1H-indole-1-carboxylic acid ethyl ester, this molecule introduces an electron-withdrawing ethyl carbamate group at the N1-position. This modification serves two critical pharmaceutical functions:

  • Electronic Stabilization: It deactivates the indole ring, preventing premature oxidation of the 6-hydroxy group.

  • Synthetic Utility: It acts as the stable scaffold for subsequent sulfation reactions to produce high-purity 6-sulfatoxymelatonin standards used in ELISA and LC-MS/MS diagnostic kits.

This guide outlines the protocols for the structural verification, purity analysis, and stability testing of N-C-6-HMEE, ensuring downstream accuracy in metabolic profiling.

Mechanistic Pathway & Role

To understand the testing requirements, one must visualize where N-C-6-HMEE fits into the melatonin metabolic and synthetic landscape.[1]

Melatonin_Pathway cluster_stability Stability Zone Melatonin Melatonin (Parent Drug) SixOH_Mel 6-Hydroxymelatonin (Unstable Metabolite) Melatonin->SixOH_Mel CYP1A2 Oxidation NC6HMEE N-Carboxylate-6-OH Melatonin Ethyl Ester (Stabilized Intermediate) SixOH_Mel->NC6HMEE N1-Protection (Ethyl Chloroformate) Sulfation Chemical Sulfation NC6HMEE->Sulfation Target for QC SixSulf_Mel 6-Sulfatoxymelatonin (Major Urinary Marker) Sulfation->SixSulf_Mel Deprotection

Figure 1: The synthetic and metabolic trajectory of Melatonin.[2] N-C-6-HMEE serves as the stabilized "bridge" to the final diagnostic marker.

Protocol A: Structural Verification (High-Resolution MS)

Before quantitative testing, the identity of N-C-6-HMEE must be confirmed, specifically distinguishing it from the non-carboxylated 6-hydroxymelatonin.

Theory: The ethyl carbamate group adds specific mass and fragmentation patterns. The loss of the ethyl formate group is a characteristic fragmentation pathway.

Instrumentation: Q-TOF or Orbitrap LC-MS.

Method Parameters:

  • Ionization: ESI Positive Mode (ESI+).

  • Spray Voltage: 3.5 kV.

  • Source Temp: 350°C.

  • Mobile Phase: 50:50 Methanol:Water + 0.1% Formic Acid (Direct Infusion).

Expected Data:

ParameterValueNotes
Molecular Formula C₁₆H₂₀N₂O₅
Monoisotopic Mass 320.1372 Da
[M+H]⁺ Observed 321.1445 ± 5 ppmPrimary parent ion.
[M+Na]⁺ Observed 343.1265 ± 5 ppmCommon sodium adduct.
Key Fragment (MS²) m/z 232.1Loss of ethyl carbamate (-COOEt). Corresponds to 6-OH-Melatonin core.[1][3][4][5][6][7]
Key Fragment (MS²) m/z 173.1Characteristic 5-methoxy-6-hydroxyindole core.

Validation Check: If the m/z 232 fragment is dominant without the parent 321 peak, the sample has likely degraded (hydrolyzed) back to 6-hydroxymelatonin.

Protocol B: Purity Analysis via HPLC-UV

This protocol quantifies the purity of N-C-6-HMEE and detects common impurities: unreacted melatonin, free 6-hydroxymelatonin, and degradation products.

Reagents:

  • Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic Acid (TFA).

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.

  • Diluent: 10% DMSO in Water (N-C-6-HMEE has limited solubility in pure water due to the ester).

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 100mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (indole specific).

  • Injection Volume: 10 µL.

Gradient Profile:

Time (min)% Solvent A% Solvent BPhase Description
0.0955Equilibration
2.0955Sample Loading
15.01090Gradient Elution
18.01090Wash
18.1955Re-equilibration
23.0955End

Acceptance Criteria:

  • Main Peak Retention: N-C-6-HMEE should elute significantly later than 6-hydroxymelatonin due to the lipophilic ethyl ester group (approx. 10-12 min vs. 4-5 min).

  • Purity: Area % > 98.0%.

  • Impurity Limits: Free 6-hydroxymelatonin < 0.5% (indicates hydrolysis).

Protocol C: Stability & Stress Testing

Because this molecule contains a phenol (C6-OH) and a carbamate (N1-COOEt), it is sensitive to pH extremes.

Workflow:

  • Preparation: Dissolve N-C-6-HMEE in Methanol (1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 N HCl, hold at RT for 4 hours.

    • Base Hydrolysis: Add 0.1 N NaOH, hold at RT for 1 hour.

    • Oxidation: Add 3% H₂O₂, hold at RT for 2 hours.

  • Analysis: Neutralize and inject via Protocol B (HPLC).

Critical Insight:

  • Base Sensitivity: The N-carboxylate group is a carbamate. Under basic conditions (pH > 9), it will rapidly hydrolyze, removing the protecting group and yielding 6-hydroxymelatonin. This is a feature, not a bug , as it mimics the deprotection step in synthesis. However, for storage, the material must be kept strictly neutral or slightly acidic.

Analytical Decision Workflow

Use this logic flow to troubleshoot the analysis of N-C-6-HMEE.

QC_Workflow Start Start QC Process Solubility Dissolve in 10% DMSO/MeOH Start->Solubility Visual Visual Check: Clear Solution? Solubility->Visual Visual->Solubility No (Add more DMSO) Filter Filter (0.22 µm PTFE) Visual->Filter Yes HPLC Run HPLC-UV (Protocol B) Filter->HPLC CheckRT Retention Time Check (vs Standard) HPLC->CheckRT PassRT RT Matches (Lipophilic Shift) CheckRT->PassRT Yes FailRT RT Early (Likely Hydrolysis) CheckRT->FailRT No PurityCheck Purity > 98%? PassRT->PurityCheck MS_Confirm Run MS (Protocol A) Confirm m/z 321 PurityCheck->MS_Confirm Yes Reject Reject / Repurify PurityCheck->Reject No Release Release Lot MS_Confirm->Release

Figure 2: Quality Control Decision Tree for N-C-6-HMEE validation.

References

  • Ma, X., et al. (2008). Melatonin as a potent and inducible endogenous antioxidant: Synthesis and metabolism. Journal of Pineal Research. Retrieved from [Link]

  • Kennaway, D. J. (2019). Melatonin metabolism and the measurement of its metabolites. Endocrine. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a derivative of 6-hydroxymelatonin, the primary active metabolite of melatonin.[1][2][3] Melatonin and its metabolites are known for their role in regulating circadian rhythms and for their antioxidant properties.[4][5] The addition of an N-carboxylate ethyl ester group may alter the compound's solubility, stability, and pharmacokinetic profile. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage of this compound to ensure its integrity and experimental validity.

Physicochemical Properties and Stability Profile

Understanding the inherent properties of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is fundamental to its correct handling. While specific experimental data for this derivative is not widely available, its stability can be inferred from the behavior of melatonin and related indole derivatives.

Key Structural Features and Potential Instabilities:

  • Indole Nucleus: The indole core is susceptible to oxidation, particularly when hydroxylated. This can be exacerbated by exposure to light and certain metal ions.

  • 6-Hydroxyl Group: The phenolic hydroxyl group is a primary site for oxidation and conjugation in metabolic pathways.[1]

  • N-Carboxylate Group: This group can be sensitive to pH-dependent hydrolysis.

  • Ethyl Ester: Ester functionalities are prone to hydrolysis, especially under acidic or basic conditions and at elevated temperatures.

Predicted Sensitivities:

  • Light Sensitivity: Melatonin and its derivatives are known to be light-sensitive.[6] Photodegradation can occur, leading to the formation of various byproducts.[7]

  • Oxidative Instability: The presence of the indole and hydroxyl groups makes the compound susceptible to oxidation from atmospheric oxygen and other oxidizing agents.[8]

  • Temperature Sensitivity: Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways.[9]

  • pH Sensitivity: The ester and N-carboxylate groups are susceptible to hydrolysis in aqueous solutions outside of a neutral pH range. Melatonin itself shows greater stability at acidic pH.[9]

Summary of Physicochemical Data (Predicted and Inferred):

PropertyPredicted/Inferred Value or CharacteristicSource/Justification
Molecular FormulaC₁₆H₂₀N₂O₅Based on structure
Molecular Weight320.34 g/mol Based on structure
AppearanceLikely a crystalline solidBased on related compounds[2]
SolubilityLikely soluble in organic solvents like DMF, DMSO, and ethanol.[2] Limited solubility in water.[10]Inferred from melatonin and 6-hydroxy melatonin solubility data.
StabilityStable as a solid under recommended storage. Solution stability is dependent on solvent, pH, temperature, and light exposure.Inferred from stability data of melatonin and general chemical principles.[9][11][12]

Recommended Storage Protocols

Proper storage is critical to maintain the purity and activity of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.

Long-Term Storage (Solid Form)

For long-term storage of the neat compound, the following conditions are recommended:

  • Temperature: Store at -20°C or colder.[13] A freezer is suitable for this purpose.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. If this is not feasible, ensure the container is tightly sealed.

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[14][15]

  • Container: Use a tightly sealed, high-quality glass vial.

Short-Term Storage (Solid Form)

For routine use, a small aliquot of the solid compound can be stored at 2-8°C in a desiccator to minimize exposure of the main stock to temperature fluctuations and moisture.[16]

Solution Storage

The stability of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester in solution is significantly lower than in its solid form.

  • Solvent Selection: Use anhydrous, high-purity solvents. For biological experiments, DMSO is a common choice. Prepare only the amount of solution needed for immediate use.

  • Temperature: Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Light Protection: Always store solutions in light-protecting containers (amber vials) or wrapped in foil.[14]

  • pH: If preparing aqueous buffers, maintain a pH as close to neutral as possible, unless experimental conditions require otherwise. Be aware that stability will be compromised at acidic or basic pH.

Workflow for Preparing and Storing Stock Solutions:

G cluster_prep Solution Preparation cluster_storage Aliquoting and Storage A Weigh Solid Compound in a Controlled Environment B Dissolve in Anhydrous Solvent (e.g., DMSO) to Desired Concentration A->B C Aliquot into Single-Use Light-Protecting Vials B->C Immediate Processing D Flash Freeze Aliquots C->D E Store at -80°C D->E

Caption: Workflow for stock solution preparation and storage.

Handling Procedures

Adherence to proper handling procedures will prevent degradation and ensure the safety of the researcher.

General Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and safety glasses.[17]

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[18]

  • Environment: Minimize exposure to ambient light and air. Work quickly and efficiently. For highly sensitive experiments, consider handling the compound in a glovebox under an inert atmosphere.

Protocol for Weighing the Solid Compound
  • Allow the container of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

  • Weigh the desired amount of the solid in a clean, dry weighing boat or directly into the vial for dissolution.

  • Tightly reseal the main container, purge with an inert gas if possible, and return it to the appropriate storage conditions promptly.

Protocol for Preparing a Stock Solution
  • Add the appropriate volume of anhydrous solvent to the vial containing the pre-weighed solid.

  • Vortex or sonicate gently until the solid is completely dissolved. Protect from light during this process by wrapping the vial in foil.

  • Immediately aliquot the stock solution into smaller, single-use vials suitable for long-term storage.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -80°C.

Quality Control and Stability Assessment

Regularly assessing the quality of the compound is crucial for reproducible experimental results.

Recommended QC Techniques:

  • High-Performance Liquid Chromatography (HPLC): Use a validated HPLC method to assess the purity of the compound and detect the presence of degradation products. A reversed-phase C18 column with a UV detector is a common starting point for melatonin and its derivatives.

  • Mass Spectrometry (MS): Confirm the identity of the compound and any potential degradation products by mass spectrometry.

Experimental Design for a Stability Study:

Caption: A basic experimental design for a stability study.

Incompatible Materials

To prevent degradation, avoid storing or handling N-Carboxylate-6-hydroxy Melatonin Ethyl Ester with the following:

  • Strong Oxidizing Agents: Can lead to the rapid degradation of the indole nucleus.[17]

  • Strong Acids and Bases: Can catalyze the hydrolysis of the ester and N-carboxylate groups.

  • Reactive Metals: Some metals can catalyze oxidation.

References

  • Slominski, A., et al. (2017). Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells. PMC. Available at: [Link]

  • Tan, D. X., et al. (2018). Degradation (catabolism) of melatonin in plants. ResearchGate. Available at: [Link]

  • Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. Labtag Blog. Available at: [Link]

  • Hardeland, R. (2021). Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. Semantic Scholar. Available at: [Link]

  • B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. B&M Scientific. Available at: [Link]

  • Pop, O. L., et al. (2025). Melatonin: An Overview on the Synthesis Processes and on Its Multiple Bioactive Roles Played in Animals and Humans. MDPI. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. University of Rochester. Available at: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals: Research Safety. Protect IU. Available at: [Link]

  • Kelty Mental Health. (2022). Melatonin. Kelty Mental Health. Available at: [Link]

  • Innova Design Group. (2024). Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. Available at: [Link]

  • Pharmaffiliates. (n.d.). Melatonin-impurities. Pharmaffiliates. Available at: [Link]

  • El Moussaoui, A., & Bendriss, A. (2014). The Influence of Storage Conditions on Melatonin Stability. International Journal of Engineering Research & Technology. Available at: [Link]

  • Al-Asmari, A. K., et al. (2019). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. PMC. Available at: [Link]

  • Takeda, T., et al. (2021). Study on the Optimal Conditions for Long-term Storage of Melatonin Powder as an In-hospital Preparation. PubMed. Available at: [Link]

  • Kent State University. (n.d.). Proper Chemical Storage. Compliance and Risk Management. Available at: [Link]

  • Spectrum Pharmacy Products. (2015). Melatonin Safety Data Sheet. Spectrum Pharmacy Products. Available at: [Link]

  • University of California, Los Angeles - Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory? UCLA EH&S. Available at: [Link]

  • European Medicines Agency. (2018). Assessment report - Slenyto. EMA. Available at: [Link]

  • PubChem. (n.d.). Melatonin. PubChem. Available at: [Link]

  • Veeprho. (n.d.). Melatonin N-Carboxylate Ethyl Ester. Veeprho. Available at: [Link]

  • Geneesmiddeleninformatiebank. (2018). Public Assessment Report Scientific discussion Melatonine Pharma Nord 3 mg film-coated tablets (melatonin). Geneesmiddeleninformatiebank. Available at: [Link]

  • Wikipedia. (n.d.). 6-Hydroxymelatonin. Wikipedia. Available at: [Link]

  • Genesapiens. (n.d.). N-Carboxylate Melatonin Ethyl Ester 250mg. Genesapiens. Available at: [Link]

  • MDPI. (2020). Synthesis, Pharmacokinetic Characterization and Antioxidant Capacity of Carotenoid Succinates and Their Melatonin Conjugates. MDPI. Available at: [Link]

  • Griffith University. (2015). Stability of melatonin in an extemporaneously compounded sublingual solution and hard gelatin capsule. Griffith Research Online. Available at: [Link]

  • ResearchGate. (n.d.). Insoluble in water (A), melatonin (MLT) dissolves in ethyl alcohol... ResearchGate. Available at: [Link]

  • PMC. (2018). Formulation, stability testing, and analytical characterization of melatonin-based preparation for clinical trial. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-NC6-HEME-DP-001

Version: 1.0

Introduction

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a specialized derivative of 6-hydroxymelatonin, a primary metabolite of melatonin.[1][2] Its unique N-carboxylate ethyl ester modification on the indole ring introduces specific stability characteristics that are crucial for researchers in drug development and related scientific fields to understand. The integrity of this compound is paramount for achieving reproducible and accurate experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the stability and degradation of this molecule. It is designed to help you identify potential degradation products, understand the mechanisms of their formation, and implement strategies to mitigate compound loss.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the handling, storage, and analysis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.

Q1: I'm seeing a new, more polar peak in my reverse-phase HPLC analysis that appears over time. What is it?

Answer:

An early-eluting, more polar peak is a classic sign of hydrolysis . Your parent compound has two primary sites susceptible to hydrolysis: the ethyl ester and the N-acetyl group.

  • Ester Hydrolysis: The most probable cause is the hydrolysis of the ethyl ester on the N-carboxylate group. This reaction cleaves the ethyl group, leaving a carboxylic acid (N-Carboxylate-6-hydroxy Melatonin). This product is significantly more polar and will elute much earlier on a standard C18 column. This reaction can be catalyzed by trace amounts of acid or base in your solvent or on glassware. Melatonin itself has been shown to be more stable in acidic conditions and degrades more rapidly at neutral or basic pH.[3][4]

  • Amide Hydrolysis: A less likely, but possible, secondary hydrolysis can occur at the N-acetyl side chain, yielding N-Carboxylate-6-hydroxy-5-methoxytryptamine Ethyl Ester. Amide hydrolysis typically requires more forceful conditions (strong acid/base and heat) than ester hydrolysis.[5][6]

Troubleshooting Steps:

  • pH Control: Ensure all your solvents and buffers are fresh and at the correct pH. Avoid basic conditions if possible. Melatonin stability is significantly affected by pH.[4]

  • LC-MS Analysis: Use mass spectrometry to identify the new peak. The hydrolyzed product will have a mass loss of 28.05 Da (loss of C₂H₄) corresponding to the ethyl group, replaced by a proton.

  • Spiking Study: If you can synthesize or acquire the hydrolyzed standard, spike it into your sample to confirm the peak's identity by co-elution.

Q2: My sample purity is decreasing even when stored in the freezer. I'm also noticing a brownish tint developing in my stock solution. What's happening?

Answer:

This strongly suggests oxidation . The indole ring of melatonin and its derivatives is electron-rich and highly susceptible to oxidation, especially with the activating hydroxyl group at the 6-position.[7][8] The development of a brownish color is characteristic of the formation of complex polymeric species resulting from oxidative processes.

The primary oxidative degradation pathway for melatonin involves the cleavage of the pyrrole ring, leading to the formation of kynuramine derivatives.[2][9] The most common product is N¹-acetyl-N²-formyl-5-methoxykynuramine (AFMK) .[3][8] This pathway can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.

Troubleshooting Steps:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen). For long-term storage, degas your solvent before dissolving the compound and store vials under an inert gas blanket.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers and other solvents can form peroxides over time, which will aggressively degrade your compound.

  • Light Protection: Store all solutions and solid materials in amber vials or wrapped in aluminum foil to protect them from light. Melatonin is known to be photosensitive and degrades upon exposure to UV light.[3][10][11]

  • Antioxidants: For non-biological experiments, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to your stock solution, but be sure it does not interfere with your downstream assays.

Q3: My mass spectrometry data shows a significant fragment corresponding to the parent molecule minus 72 Da. What degradation does this indicate?

Answer:

A loss of 72 Da corresponds to the cleavage of the entire carbethoxy group (CO₂ + C₂H₅OH fragment, more accurately a loss of the C₃H₅O₂ radical). This indicates the decarboxylation of the N-carboxylate moiety, reverting the compound back to 6-hydroxymelatonin .

This N-carboxylate group can act as a protecting group in synthesis and can be labile under certain conditions, particularly thermal stress or specific catalytic conditions. While generally stable, its cleavage is a highly plausible degradation pathway.

Troubleshooting Steps:

  • Thermal Stress Test: Gently heat a solution of your compound (e.g., 40-60°C) for a short period and analyze it by LC-MS. Compare this to a sample stored at a low temperature. An increase in the peak corresponding to 6-hydroxymelatonin in the heated sample would confirm thermal lability. Melatonin degradation is known to increase with temperature.[4]

  • MS/MS Analysis: Use tandem mass spectrometry (MS/MS) to fragment the parent ion. Compare the fragmentation pattern with that of an authentic 6-hydroxymelatonin standard to confirm the identity of the degradant.

Q4: I ran a photostability test and now my chromatogram is very complex with multiple new peaks. What are the likely products?

Answer:

Photodegradation of melatonin and related indoles is complex and can generate a variety of products.[10][11] Exposure to light, particularly UV radiation, provides the energy to initiate several reactions.

  • Accelerated Oxidation: Light will significantly accelerate the oxidative cleavage of the indole ring, leading to a prominent peak of the AFMK-equivalent of your molecule.[10][11]

  • Dimerization/Polymerization: Radical species formed during photolysis can react with each other, leading to dimers and higher-order polymers. These may appear as a series of broader, later-eluting peaks or contribute to baseline noise.

  • Hydroxylation: Light can promote the formation of reactive oxygen species (ROS) in solution, which can lead to further hydroxylation on the indole ring, for example, at the 2, 3, or 4 positions.[8] Cyclic 3-hydroxymelatonin is a known oxidation product of melatonin.[7][12]

Troubleshooting Steps:

  • Controlled Photostability Study: Conduct a systematic photostability study according to ICH Q1B guidelines. Expose your solution to a calibrated light source and take time points to monitor the appearance and disappearance of peaks.

  • High-Resolution MS: Use high-resolution mass spectrometry (e.g., Orbitrap, TOF) to obtain accurate mass data for the new peaks, allowing you to propose elemental formulas and identify the likely modifications (e.g., +16 Da for hydroxylation, +32 Da for dioxetane intermediates).

Technical Guides & Protocols

Guide 1: Summary of Potential Degradation Products

The table below summarizes the most likely degradation products, the conditions that favor their formation, and their expected mass change relative to the parent compound (N-Carboxylate-6-hydroxy Melatonin Ethyl Ester, MW = 348.38 g/mol ).

Degradation Product NameStress Condition(s)Δm/z (Monoisotopic)Polarity Change vs. Parent
N-Carboxylate-6-hydroxy MelatoninAcidic/Basic Hydrolysis-28.03 DaMore Polar
6-HydroxymelatoninThermal, Catalytic-72.02 DaMore Polar
Oxidized Kynuramine Derivative (AFMK-analog)Oxidation, Photolysis, Thermal+31.99 DaMore Polar
Dihydroxylated DerivativeOxidation, Photolysis+15.99 DaMore Polar
Guide 2: Forced Degradation Experimental Protocol

A forced degradation study is essential for systematically identifying potential degradants and establishing the intrinsic stability of your molecule.[13][14][15] This protocol provides a starting point; concentrations and durations should be optimized to achieve 5-20% degradation.[13]

Objective: To identify degradation products under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Class A volumetric flasks, amber vials

  • Calibrated HPLC-UV/MS system

  • Photostability chamber (ICH Q1B compliant)

  • Calibrated oven

Procedure:

  • Control Sample: Prepare a solution of the compound in your analytical mobile phase diluent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 0.5 mg/mL). Store this at 4°C protected from light.

  • Acid Hydrolysis: Add the compound to 0.1 M HCl. Heat at 60°C for 2 hours. At timed intervals (e.g., 0, 30, 60, 120 min), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration.

  • Base Hydrolysis: Add the compound to 0.1 M NaOH. Keep at room temperature for 1 hour. At timed intervals (e.g., 0, 15, 30, 60 min), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the final concentration.

  • Oxidation: Add the compound to a 3% H₂O₂ solution. Keep at room temperature for 2 hours, protected from light. At timed intervals, withdraw an aliquot and dilute.

  • Thermal Stress: Store the solid compound in an oven at 70°C for 24 hours. Also, prepare a solution as in the control and keep it in the oven. Analyze after the stress period.

  • Photolytic Stress: Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Run a dark control in parallel.

Analysis:

  • Analyze all samples by a stability-indicating HPLC-UV/MS method.

  • Calculate the percentage of degradation and the relative area of each new peak.

  • Use MS and MS/MS data to propose structures for the major degradants.

Visualized Degradation Pathways & Workflows

Primary Degradation Pathways

The following diagram illustrates the three primary degradation pathways discussed.

DegradationPathways Parent N-Carboxylate-6-hydroxy Melatonin Ethyl Ester Hydrolysis_Product N-Carboxylate-6-hydroxy Melatonin (More Polar) Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Decarboxylation_Product 6-Hydroxymelatonin (More Polar) Parent->Decarboxylation_Product Decarboxylation (Thermal) Oxidation_Product AFMK-Analog & other Oxidative Products (More Polar) Parent->Oxidation_Product Oxidation / Photolysis (O₂, Light, H₂O₂) ForcedDegradationWorkflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Analysis Analyze via Stability-Indicating HPLC-UV/MS Acid->Analysis Base Basic (e.g., 0.1M NaOH, RT) Base->Analysis Oxidation Oxidative (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 70°C, Solid & Soln.) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis Start Prepare Stock Solution & Control Sample Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Report Identify Degradants Elucidate Pathways Assess Intrinsic Stability Analysis->Report

Caption: Workflow for a systematic forced degradation study.

References

  • Galano, A., & Reiter, R. J. (2018). Melatonin and its metabolites vs oxidative stress: From individual actions to collective protection. Journal of Pineal Research, 65(1), e12514. [Link]

  • Guha, M., & Guria, B. (2011). Reaction mechanism of melatonin oxidation by reactive oxygen species in vitro. Journal of Pineal Research, 50(3), 304-311. [Link]

  • Ma, X., Idle, J. R., Krausz, K. W., & Gonzalez, F. J. (2005). Metabolism of melatonin by human cytochromes p450. Drug Metabolism and Disposition, 33(4), 489-494. [Link]

  • Slominski, A. T., Zmijewski, M. A., Semak, I., Kim, T. K., Janjetovic, Z., Slominski, R. M., & Tobin, D. J. (2017). Melatonin, its metabolites, and their potent antioxidant properties. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 16(8), 882-895. [Link]

  • Fischer, T. W., Slominski, A., Zmijewski, M. A., Reiter, R. J., & Paus, R. (2008). Photo-degradation of melatonin: influence of argon, hydrogenperoxide, and ethanol. Journal of Pineal Research, 44(4), 356-363. [Link]

  • Fischer, T. W., Slominski, A., Zmijewski, M. A., Reiter, R. J., & Paus, R. (2013). Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells. The FASEB Journal, 27(7), 2728-2738. [Link]

  • Iacovino, M., & Scaglione, F. (2020). Photoluminescence as a Complementary Tool for UV-VIS Spectroscopy to Highlight the Photodegradation of Drugs: A Case Study on Melatonin. Applied Sciences, 10(17), 5773. [Link]

  • Tan, D. X., Manchester, L. C., Terron, M. P., Flores, L. J., & Reiter, R. J. (2007). One molecule, many derivatives: a never-ending interaction of melatonin with reactive oxygen and nitrogen species?. Journal of pineal research, 42(1), 28-42. [Link]

  • Andrisano, V., Bertucci, C., Battaglia, A., & Gotti, R. (2000). Photostability of drugs: photodegradation of melatonin and its determination in commercial formulations. Journal of pharmaceutical and biomedical analysis, 23(1), 15-23. [Link]

  • Lee, B. J., Parrott, K. A., Ayres, J. W., & Sack, R. L. (1995). Influence of pH, temperature, and light on the stability of melatonin in aqueous solutions and fruit juices. Journal of Pineal Research, 18(2), 91-96. [Link]

  • De Luca, M., Tauler, R., Ioele, G., & Ragno, G. (2013). Study of photodegradation kinetics of melatonin by multivariate curve resolution (MCR) with estimation of feasible band boundaries. Drug testing and analysis, 5(2), 96-102. [Link]

  • Martinez, G. R., Almeida, E. A., & Di Mascio, P. (2005). Measurement of melatonin and its metabolites: importance for the evaluation of their biological roles. Neuroendocrinology Letters, 26(4), 327-334. [Link]

  • Kennaway, D. J. (2019). Measurement of melatonin in body fluids: Standards, protocols and procedures. Journal of pineal research, 67(1), e12570. [Link]

  • Al-Ghamdi, M., Al-Otaibi, T., Al-Turki, K., Al-Asmari, A., & Al-Harbi, M. (2024). Antioxidant Actions of Melatonin: A Systematic Review of Animal Studies. Medicina, 60(4), 598. [Link]

  • PubChem. (n.d.). melatonin degradation I. National Center for Biotechnology Information. Retrieved February 15, 2024, from [Link]

  • Lu, C., Wang, Y., & Shaik, S. (2022). Mechanism of Melatonin Metabolism by CYP1A1: What Determines the Bifurcation Pathways of Hydroxylation versus Deformylation?. The Journal of Physical Chemistry B, 126(47), 9778-9788. [Link]

  • Zisapel, N. (2018). Melatonin-measurement methods and the factors modifying the results. A systematic review of the literature. International journal of molecular sciences, 19(7), 1854. [Link]

  • Medeiros, M. H., Di Mascio, P., & Almeida, E. A. (2003). Characterization of the products of the reaction of melatonin with singlet molecular oxygen. Journal of pineal research, 34(2), 116-123. [Link]

  • Moser, D., Hussain, S., Rainer, M., Jakschitz, T., & Bonn, G. K. (2022). A validated method for the rapid quantification of melatonin in over-the-counter hypnotics by the atmospheric pressure solid analysis probe (ASAP). Analytical Methods, 14(14), 1419-1427. [Link]

  • Chen, G., Wang, Z., Liu, S., Li, X., & Xu, G. (2017). A simple, rapid method for determination of melatonin in plant tissues by UPLC coupled with high resolution orbitrap mass spectrometry. Frontiers in plant science, 8, 48. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Kumar, V., & Kumar, P. (2016). Forced degradation studies. MOJ Bioequiv Availab, 2(6), 00032. [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. [Link]

  • SK pharmteco. (2022). Forced Degradation Studies Can Reduce Stress(ors). [Link]

  • Patel, Y., & Shah, M. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharma Focus Asia. [Link]

  • Pharmaffiliates. (n.d.). Melatonin Impurities. [Link]

  • Ude, Z., Gray, D., & D'Sa, S. (2021). Absorption and pharmacokinetic studies of melatonin using polymer-coated drug delivery systems. University of Birmingham Research Archive. [Link]

  • Hardeland, R. (2021). Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. Molecules, 26(13), 4067. [Link]

  • Erlenmeyer, H., & KLEIBER, A. (1939). The alkaline hydrolysis of oxazolidinediones-2, 4. Recueil des Travaux Chimiques des Pays-Bas, 58(8), 733-736. [Link]

  • Alvarez-Coque, M. C., Hernández, M. J., Camañas, R. M., & Fernández, C. M. (1989). Studies on the formation and stability of isoindoles derived from amino acids, o-phthalaldehyde and N-acetyl-L-cysteine. Analytical biochemistry, 180(1), 172-176. [Link]

  • Hecq, J. D., Godet, M., & Jamart, J. (2023). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceutics, 15(1), 164. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N-and N, N-substituted amides and nitriles. ARKIVOC: Online Journal of Organic Chemistry, 2015(7). [Link]

  • Hardeland, R. (2015). Fundamental issues related to the origin of melatonin and melatonin isomers during evolution: relation to their biological functions. International journal of molecular sciences, 16(5), 10848-10892. [Link]

  • Long, J. Z., Svensson, K. J., Bateman, L. A., Lin, H., Kamenecka, T., & Spiegelman, B. M. (2018). Discovery of hydrolysis-resistant isoindoline N-acyl amino acid analogues that stimulate mitochondrial respiration. Bioorganic & medicinal chemistry letters, 28(7), 1209-1213. [Link]

  • Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N-and N, N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Khan Academy. (2020, October 6). Acid-catalyzed nitrile hydrolysis [Video]. YouTube. [Link]

  • Sha, Y., Xiao, C., Li, M., Liu, J., Liu, Y., Huang, W., ... & Tang, Y. (2024). Stability Modulation of Energetic Compounds via Spatial Noncovalent Interactions of N-Amino Groups. Angewandte Chemie International Edition, 63(6), e202316449. [Link]

Sources

avoiding "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" sample contamination

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ensuring Sample Integrity & Preventing Contamination

Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals

Core Directive & Compound Profile

Compound Identity: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester Synonyms: 3-[2-(Acetylamino)ethyl]-5-methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester Molecular Formula: C₁₆H₂₀N₂O₅ Key Structural Vulnerabilities: [1]

  • Indole N-1 Carbamate (N-CO-OEt): Susceptible to hydrolysis in alkaline conditions or by specific esterases, leading to reversion to 6-Hydroxymelatonin.

  • 6-Hydroxy Moiety: Highly electron-rich phenol, prone to rapid auto-oxidation to form quinone imines, especially in solution.

  • Indole Core: Photosensitive, requiring strict light protection.

This guide provides an autonomous, field-proven technical framework to prevent the degradation ("contamination by decomposition") and external contamination of this specific reference standard.

Troubleshooting Guide (Q&A)
Category A: Stability & Chemical Degradation

Q: I am observing a gradual loss of the parent peak and an increase in a peak corresponding to 6-Hydroxymelatonin (m/z ~249). Is my sample contaminated? A: This is likely degradation , not external contamination. The N-1 ethoxycarbonyl group acts as a carbamate protecting group. While relatively stable, it will hydrolyze if the sample pH shifts > 7.5 or < 3.0.

  • Root Cause: Buffer pH drift or presence of plasma esterases if working with biological matrices.

  • Solution: Maintain sample pH between 4.5 and 6.0. If analyzing in plasma, add an esterase inhibitor (e.g., PMSF or sodium fluoride) immediately upon collection.

Q: My stock solution has turned a faint pink/brown color, and signal intensity has dropped. Why? A: This indicates oxidative contamination . The 6-hydroxy group on the indole ring is extremely sensitive to reactive oxygen species (ROS).

  • Root Cause: Dissolved oxygen in solvents or lack of antioxidant protection.

  • Solution:

    • Always use degassed solvents (helium sparge or ultrasonication).

    • Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the aqueous mobile phase and sample diluent.

    • Store under inert gas (Argon/Nitrogen) headspace.

Category B: External Contamination & Interferences

Q: I see a persistent background signal or "ghost peaks" interfering with the analyte transition. Could this be plasticware? A: Yes. Melatonin derivatives are lipophilic and can interact with plasticizers. However, a more common issue with "N-Carboxylate" derivatives is leaching from low-quality PP tubes .

  • Root Cause: Phthalates or slip agents from non-certified plasticware co-eluting with the ethyl ester moiety.

  • Solution: Switch to silanized glass vials for all storage and autosampler steps. If plastic must be used, verify it is "phthalate-free" and solvent-resistant (e.g., high-density polypropylene).

Q: The retention time shifts between injections. Is this a column contamination issue? A: It is likely matrix buildup or column fouling due to the polymeric nature of the oxidation products.

  • Root Cause: Quinone polymerization products coating the stationary phase.

  • Solution: Implement a rigorous needle wash (50:50 MeOH:H₂O + 0.1% FA) and use a guard column. Periodic back-flushing of the column may be required.

Validated Experimental Protocols
Protocol 1: "Clean" Sample Preparation Workflow

Objective: Isolate analyte while preventing hydrolysis and oxidation.

Reagents:

  • Solvent A: LC-MS Grade Water + 0.1% Formic Acid + 0.05% Ascorbic Acid (Antioxidant).

  • Solvent B: LC-MS Grade Acetonitrile.

  • Stabilizer: 1M Citrate Buffer (pH 5.0).

Step-by-Step:

  • Stock Prep: Dissolve 1 mg of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester in 100% DMSO (anhydrous). Do not use methanol as primary stock solvent due to potential transesterification risks over long storage.

  • Dilution: Dilute working standards into Solvent A/B (90:10) .

    • Critical: Immediately add 10 µL of Citrate Buffer per mL of sample to lock pH at 5.0.

  • Filtration: Use PTFE or Regenerated Cellulose (RC) syringe filters. Avoid Nylon (binds indoles).

  • Storage: Transfer to Amber Silanized Glass Vials. Purge headspace with Nitrogen before capping. Store at -80°C.

Protocol 2: LC-MS/MS Parameters for Purity Check

Objective: Separate the intact ester from the hydrolyzed metabolite.

ParameterSettingRationale
Column C18 (e.g., BEH or HSS T3), 1.7 µm, 2.1 x 50 mmHigh retention for polar indoles.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes the carbamate.
Mobile Phase B Acetonitrile (No Acid)Acid in organic phase can sometimes accelerate degradation during storage.
Gradient 5% B to 95% B over 5 minRapid elution to minimize on-column oxidation.
Temp 10°C (Autosampler), 40°C (Column)Cold autosampler prevents hydrolysis.
Visualization: Degradation & Handling Logic

Figure 1: Stability & Degradation Pathways This diagram illustrates the two primary failure modes: Hydrolysis of the N-Carboxylate group and Oxidation of the 6-Hydroxy group.

DegradationPathways cluster_prevention Preventative Controls Compound N-Carboxylate-6-OH Melatonin Ethyl Ester Hydrolysis Hydrolysis (pH > 7.5 or Esterases) Compound->Hydrolysis Base/Enzyme Oxidation Oxidation (Light / ROS) Compound->Oxidation O2 / UV Light Metabolite 6-Hydroxy Melatonin (Loss of Ethyl Ester) Hydrolysis->Metabolite Cleavage of N-CO-OEt Quinone Quinone Imine (Polymerization/Darkening) Oxidation->Quinone -2H, -2e- P1 Buffer pH 5.0 P2 Amber Glass P3 Ascorbic Acid

Caption: Figure 1. Mechanism of degradation. The N-1 Carbamate linkage is pH-sensitive (Hydrolysis), while the 6-OH group is redox-sensitive (Oxidation).

Figure 2: The "Clean" Sample Workflow A logical decision tree for handling samples to ensure zero contamination.

Workflow Start Start: Raw Sample (Solid or Solute) SolventChoice Solvent Selection: DMSO (Stock) -> H2O/ACN (Working) Start->SolventChoice Additive Add Stabilizers: 0.1% Ascorbic Acid + Citrate pH 5.0 SolventChoice->Additive MaterialCheck Material Check: Use Silanized Glass? Additive->MaterialCheck Plastic STOP: Plasticware Risk (Phthalate Leaching) MaterialCheck->Plastic No Glass Proceed: Inert Surface MaterialCheck->Glass Yes Analysis LC-MS/MS Analysis (Cold Autosampler 10°C) Glass->Analysis

Caption: Figure 2. Optimized sample preparation workflow emphasizing material compatibility and chemical stabilization.

References
  • Toronto Research Chemicals (TRC). N-Carboxylate-6-hydroxy Melatonin Ethyl Ester - Product Information. Retrieved from .

  • National Center for Biotechnology Information (NCBI). Melatonin and its Metabolites: Analytical Challenges in LC-MS. PubChem Compound Summary. Retrieved from .

  • ChemicalBook. 3-[2-(Acetylamino)ethyl]-5-methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester - Properties and Stability. Retrieved from .

  • Journal of Pineal Research.Methodologies for the detection of melatonin and its oxidative metabolites. (General reference on Indole stability).
  • 10X CHEM. N-Carboxylate-6-hydroxy Melatonin Ethyl Ester Structure and Safety. Retrieved from .

Sources

"N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" stability in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a highly sensitive reference standard/impurity often used in the quality control of melatonin-related therapeutics. Unlike parent melatonin, this molecule possesses three distinct "instability zones":

  • The Ethyl Ester: Susceptible to hydrolysis (cleavage) in aqueous or basic conditions.

  • The 6-Hydroxy Group: An electron-rich phenol moiety highly prone to oxidative degradation (turning pink/brown) upon exposure to air or light.

  • The N-Carboxylate Moiety: Potentially labile, susceptible to decarboxylation under acidic conditions or elevated temperatures.

This guide provides evidence-based protocols to maximize the lifetime of this compound in solution.

Part 1: Solvent Compatibility Matrix

The Golden Rule: Never store this compound in solution for long periods. Prepare fresh immediately before use.

If storage is unavoidable, use the matrix below to select the "least damaging" solvent.

Solvent SystemStability RatingRisk FactorTechnical Recommendation
Acetonitrile (ACN) ★★★★☆ (Best) LowPreferred Solvent. Aprotic and non-reactive. Provides the best stability profile for short-term storage at -20°C.
DMSO (Anhydrous) ★★★☆☆ (Good) ModerateAcceptable for Stock. Good solubility, but DMSO is hygroscopic. Absorbed water will trigger ester hydrolysis. Use single-use aliquots.
Methanol (MeOH) [1]★☆☆☆☆ (Critical) High AVOID. High risk of transesterification. The ethyl ester group can swap with methyl, creating a false impurity peak (Methyl Ester analog).
Ethanol (EtOH) [2][3][4]★★☆☆☆ (Poor) ModerateRisky. While transesterification is nullified (ethyl-to-ethyl), ethanol often contains trace aldehydes that accelerate indole degradation.
Water / PBS ☆☆☆☆☆ (Fatal) Severe Immediate Use Only. Rapid hydrolysis of the ester and potential decarboxylation. Half-life is pH-dependent but generally short (<4 hours).

Part 2: Degradation Pathways & Troubleshooting

Understanding how the molecule breaks down is the key to troubleshooting "ghost peaks" in your HPLC/LC-MS data.

Visualizing the Breakdown

The following diagram illustrates the three primary failure modes of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester in solution.

DegradationPathways cluster_0 Critical Environmental Triggers Compound N-Carboxylate-6-OH Melatonin Ethyl Ester Hydrolysis Hydrolysis Product (Acid Form + Ethanol) Compound->Hydrolysis + H2O (pH > 7) Ester Cleavage Oxidation Quinone Imine (Pink/Brown Polymer) Compound->Oxidation + O2 / UV Light Phenol Oxidation Decarb Decarboxylated Product (Loss of N-CO2) Compound->Decarb + Heat / Acid N-Carboxylate Loss

Figure 1: Primary degradation pathways.[5] Note that hydrolysis and decarboxylation are chemically distinct but can occur simultaneously in aqueous acidic/basic buffers.

Troubleshooting Q&A

Q1: I see a new peak eluting earlier than my main peak in Reverse Phase HPLC. What is it?

  • Diagnosis: This is likely the Hydrolysis Product (Carboxylic Acid) .

  • Mechanism: The ethyl ester is less polar than the free acid. When the ester hydrolyzes (due to water in your DMSO or aqueous mobile phase), the resulting acid is more polar and elutes faster (shorter Retention Time).

  • Fix: Check your stock solution age. If stored in DMSO, was it anhydrous? Ensure your autosampler is cooled to 4°C.

Q2: My solution has turned a faint pink or brown color.

  • Diagnosis: Oxidative Degradation .

  • Mechanism: The 6-hydroxy indole moiety is electron-rich and easily oxidizes to form quinone-imine intermediates, which then polymerize into colored compounds (melanin-like pigments).

  • Fix: This is irreversible. Discard the sample. For future preps, use amber glass vials and purge the headspace with Argon or Nitrogen gas. Add an antioxidant like Sodium Metabisulfite (0.1%) only if it doesn't interfere with your assay.

Q3: Can I use Methanol as a co-solvent for my LC-MS method?

  • Diagnosis: Transesterification Risk .

  • Mechanism: In the presence of Methanol and trace acid (e.g., 0.1% Formic Acid in mobile phase), the Ethyl ester can exchange with Methanol to become a Methyl ester.

  • Result: You will see a "ghost peak" with a mass difference of -14 Da (Ethyl vs. Methyl).

  • Fix: Use Acetonitrile (ACN) as your organic modifier. It is non-nucleophilic and will not transesterify.

Part 3: Standard Operating Procedure (SOP)

Protocol: Preparation of Stock Solution (10 mM)

Materials:

  • N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (Solid)

  • Anhydrous Acetonitrile (or Anhydrous DMSO)

  • Amber Glass Vials (Silanized preferred)

  • Argon/Nitrogen Gas

Workflow:

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation from the air (which fuels hydrolysis).

  • Weighing: Weigh the solid quickly in low-light conditions.

  • Dissolution:

    • Add Anhydrous Acetonitrile (preferred) or DMSO.

    • Vortex gently. Do not sonicate for >30 seconds (heat causes decarboxylation).

  • Storage:

    • Immediate Use: Dilute into aqueous buffer only moments before injection.

    • Long Term: Do not store. If necessary, aliquot into single-use vials, purge with Argon, and freeze at -80°C .

Decision Tree: Solvent Selection

SolventSelection Start Start: Dissolving N-Carb-6-OH-Mel-EE Duration Storage Duration? Start->Duration Immediate Immediate Use (< 4 Hours) Duration->Immediate Analysis Now Storage Storage Needed (> 24 Hours) Duration->Storage Stock Solution SolventChoice Select Solvent Immediate->SolventChoice Storage->SolventChoice ACN Anhydrous Acetonitrile (Recommended) SolventChoice->ACN Best Stability DMSO Anhydrous DMSO (Hygroscopic Risk) SolventChoice->DMSO Better Solubility Alcohol Methanol/Ethanol SolventChoice->Alcohol Avoid Result1 Safe for HPLC/LCMS ACN->Result1 Result2 Freeze at -80°C Single Use Only DMSO->Result2 Result3 RISK: Transesterification or Oxidation Alcohol->Result3

Figure 2: Decision logic for solvent selection based on experimental timeline.

Part 4: References & Further Reading

  • Borrego-Sánchez, A., et al. (2021). Stability of pristine melatonin in organic solvents.[6] Preprints.org. (Demonstrates ethanol-induced degradation of melatonin derivatives).

  • Zetner, D., et al. (2020).[7] Solubility and stability of melatonin in propylene glycol, glycofurol, and dimethyl sulfoxide.[7] F1000Research. (Establishes DMSO as a viable but hygroscopic vehicle).

  • Magliocco, G., et al. (2021).[1] Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS.[1] Journal of Chromatography B. (Details the instability of 6-hydroxymelatonin in basic media and oxidation risks).

  • Daya, S., et al. (2001).[7] Stability of melatonin in aqueous solution at different pH values.[7] Journal of Pineal Research. (Provides kinetic data on indole hydrolysis and degradation).

Sources

troubleshooting "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Melatonin Derivative Assays.

As a Senior Application Scientist, I have structured this guide to address the unique physicochemical and biological challenges posed by N-Carboxylate-6-hydroxy Melatonin Ethyl Ester . This compound is not merely a ligand; it is a lipophilic, multi-functional indole derivative that presents specific stability and solubility hurdles distinct from native melatonin.

This guide moves beyond generic advice, focusing on the causality between the compound's chemical structure (ethyl ester, N-carboxylate) and the biological readout (Gi/o-coupled GPCR activity).

Part 1: Pre-Assay Compound Handling (Solubility & Stability)

The Core Challenge: This compound contains an ethyl ester (hydrophobic, hydrolyzable) and an N-carboxylate moiety on an oxidizable 6-hydroxyindole core. The primary failure mode in these assays is not receptor affinity, but compound degradation ex vivo (in the tube or media) before it ever binds the target.

Q1: My compound precipitates when added to the cell culture media. How do I fix this?

Diagnosis: "Crashing out." The ethyl ester and N-carboxylate groups significantly increase lipophilicity compared to native 6-hydroxymelatonin. Direct addition of high-concentration DMSO stocks to aqueous media causes rapid precipitation.

Protocol: Use the Intermediate Dilution Method to create a stable suspension.

  • Solvent: Dissolve neat powder in 100% DMSO (anhydrous) to 10-50 mM. Do not use ethanol; it can drive transesterification.

  • Carrier Step: Prepare a 10x intermediate solution in PBS containing 0.1% - 0.5% Fatty Acid-Free BSA . The BSA acts as a carrier protein, sequestering the lipophilic ester and preventing aggregation.

  • Final Addition: Add this 10x intermediate to your cell media.

    • Target Final DMSO: < 0.5% (v/v).

    • Target Final BSA: < 0.05% (v/v).

Q2: I see high variability in EC50 values between experimental days. Is the compound degrading?

Diagnosis: Esterase Liability. The ethyl ester group is highly susceptible to hydrolysis by esterases present in Fetal Bovine Serum (FBS). If you use standard FBS, extracellular esterases will convert your compound into N-Carboxylate-6-hydroxy Melatonin (Acid) or free 6-Hydroxymelatonin before the assay ends.

The Fix:

  • Switch to Heat-Inactivated FBS (HI-FBS): Heat inactivation (56°C for 30 min) reduces esterase activity.

  • Serum-Free Window: For short-term signaling assays (< 4 hours), perform the incubation in serum-free media (e.g., HBSS + HEPES). This is the gold standard for ester assays.

  • Light Protection: Indoles are photosensitive. All handling must occur under yellow light or in amber tubes to prevent oxidation to kynurenamines.

Part 2: Visualizing the Stability Workflow

The following diagram illustrates the critical decision pathways for handling this specific ester to prevent hydrolysis and oxidation.

CompoundStability Compound N-Carboxylate-6-OH-Melatonin Ethyl Ester (Powder) DMSO DMSO Stock (Anhydrous, -20°C) Compound->DMSO Dissolve Oxidation Oxidation to Kynurenamines Compound->Oxidation Exposure to White Light/UV Media_Serum Media + 10% FBS (Standard) DMSO->Media_Serum Dilute directly Media_SerumFree Serum-Free Buffer (HBSS/HEPES) DMSO->Media_SerumFree Dilute directly Hydrolysis RAPID HYDROLYSIS (Loss of Ethyl Ester) Media_Serum->Hydrolysis Serum Esterases Stable STABLE LIGAND (Ready for Assay) Media_SerumFree->Stable No Esterases

Figure 1: Critical Stability Pathways. Red paths indicate high risk of compound degradation via serum esterases or light oxidation.

Part 3: Assay Execution (GPCR Signaling)

Context: Melatonin receptors (MT1/MT2) are Gi/o-coupled . They do not increase cAMP; they inhibit it. A common error is treating this like a Gs-coupled assay (e.g., Beta-adrenergic).

Q3: I added the compound to the cells, but there is no change in cAMP signal. Is the compound inactive?

Diagnosis: Lack of Forskolin Challenge. Since Gi proteins inhibit Adenylate Cyclase (AC), you cannot measure inhibition if AC is not active. You must artificially raise cAMP levels first using Forskolin.

Troubleshooting Steps:

  • The Challenge: Co-treat cells with 1-10 µM Forskolin AND your test compound.

  • The Readout:

    • Control (Forskolin only): High cAMP (100% signal).

    • Test (Forskolin + Melatonin Ester): Lower cAMP (Inhibition).

  • Timing: cAMP responses are rapid (15-30 mins). Long incubations (>2 hours) allow receptor desensitization and compound hydrolysis.

Q4: The assay background is too high, masking the inhibition signal.

Diagnosis: Endogenous Melatonin or High Basal cAMP.

  • Serum Interference: FBS contains endogenous melatonin and serotonin.

  • PDE Activity: Phosphodiesterases (PDEs) degrade cAMP naturally, reducing the window of detection.

The Fix:

  • Starvation: Serum-starve cells for 4-16 hours prior to the assay.

  • IBMX Addition: Add 0.5 mM IBMX (isobutylmethylxanthine) to the assay buffer. This inhibits PDEs, allowing cAMP to accumulate so the Forskolin signal is stable and the Gi-inhibition is detectable.

Part 4: Data Analysis & Interpretation

Q5: Is the "N-Carboxylate" group stable?

Technical Insight: The N-carboxylate is often a carbamate-like protecting group. In acidic environments (lysosomes or acidic buffers), it may decarboxylate.

  • Check: If your assay buffer is pH < 6.0, the molecule may degrade. Maintain pH 7.4.

  • Control: Run an LC-MS trace of the media at T=0 and T=End. If the mass shifts by -72 Da (loss of -COOEt) or similar, the ester is gone. If it shifts by -44 Da (loss of CO2), the N-carboxylate is gone.

Summary of Control Parameters:

ParameterRecommended ConditionWhy? (Mechanism)
Buffer System HBSS + 20mM HEPES (pH 7.4)Carbonate buffers fluctuate pH; HEPES stabilizes ester.
Serum None (or Heat-Inactivated)Prevents esterase hydrolysis of the ethyl ester.
Stimulant Forskolin (1-10 µM)Required to activate AC so Gi-inhibition is visible.
PDE Inhibitor IBMX (0.5 mM)Prevents cAMP degradation, widening the assay window.
Light Dim / Yellow LightPrevents indole oxidation to AFMK.

Part 5: Signaling Pathway Visualization

This diagram details the Gi/o signaling cascade and where the user must intervene (Forskolin/IBMX) to generate a valid signal.

GiSignaling Ligand N-Carb-Melatonin Ethyl Ester Receptor MT1 / MT2 Receptor Ligand->Receptor Binds Gi Gi Protein (Inhibitory) Receptor->Gi Activates AC Adenylate Cyclase Gi->AC INHIBITS cAMP cAMP (Signal) AC->cAMP Produces Forskolin Forskolin (REQUIRED) Forskolin->AC ACTIVATES ATP ATP ATP->AC Substrate PDE PDEs cAMP->PDE Degraded by PDE->cAMP Reduces Signal IBMX IBMX (Inhibitor) IBMX->PDE BLOCKS

Figure 2: Gi/o Assay Logic. Note that Forskolin is required to drive the signal up, so the Melatonin derivative can drive it down. IBMX preserves the signal.

References

  • Dubocovich, M. L., et al. (2010). "International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors." Pharmacological Reviews.

    • Relevance: Defines the standard Gi/o coupling mechanism for MT1/MT2 receptors.
  • Maharaj, D. S., et al. (2007).[1] "Melatonin: new places in therapy."[1] Bioscience Reports.

    • Relevance: details the oxidation pathways of melatonin derivatives (AFMK form
  • Promega Corporation. (2023). "GloSensor™ cAMP Assay Technical Manual."

    • Relevance: Industry standard protocol for cAMP inhibition assays (Gi-coupled), emphasizing the necessity of Forskolin and IBMX.
  • PubChem. (2024). "Compound Summary: 6-Hydroxymelatonin."

    • Relevance: Provides physicochemical properties (solubility, pKa) relevant to the hydrolysis product of the ethyl ester.
  • Hardeland, R. (2010).[1] "Melatonin metabolism in the central nervous system." Current Neuropharmacology.

    • Relevance: Explains the metabolic instability of 6-hydroxymelatonin and the role of conjug

Sources

minimizing adduct formation of "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" in MS

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Adduct Formation in "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester"

Executive Summary & Diagnostic Assessment

The Challenge: You are observing high intensity sodium (


, 

) or potassium (

,

) adducts. This suppresses the protonated molecular ion (

), reducing sensitivity and complicating quantification.

The Molecular Cause: "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" presents a unique "Chelation Trap."

  • The Oxygen Pocket: The 5-methoxy and 6-hydroxy groups on the indole ring create a bidentate coordination site with high affinity for alkali metals.

  • The Carbamate/Ester Moieties: The N-carboxylate ethyl ester group adds carbonyl oxygens that act as hard Lewis bases, further stabilizing alkali adducts.

The Solution Strategy: We cannot simply "tune out" sodium; we must chemically displace it. The protocol below utilizes Ammonium Displacement Chromatography (ADC) combined with Kinetic Energy Discrimination in the source.

Core Protocol: Mobile Phase Engineering

Objective: Displace non-volatile


 with volatile 

.
The Mechanism

Sodium adducts are electrostatic and stable. By flooding the mobile phase with ammonium ions (


), we force a competitive displacement. In the gas phase (ESI source), the ammonium adduct 

is unstable; it sheds ammonia (

) and leaves behind the desired protonated ion

.
Step-by-Step Preparation
ComponentRecommended GradeConcentrationFunction
Aqueous Phase (A) LC-MS Grade Water10 mM Ammonium Formate + 0.05% Formic AcidProvides

for displacement; Acid maintains pH < 4 to stabilize the ester.
Organic Phase (B) LC-MS Grade Acetonitrile0.05% Formic AcidACN is preferred over Methanol (MeOH often enhances Na adducts due to solubility).

Protocol:

  • Dissolve: Prepare a 1M stock of Ammonium Formate in water.

  • Dilute: Add 10 mL of stock to 990 mL of LC-MS water.

  • Acidify: Add 500

    
    L of high-purity Formic Acid.
    
  • Equilibrate: Flush the column for at least 20 column volumes (CV) to strip residual sodium from the stationary phase silanols.

Critical Warning: Do not use Ammonium Acetate if you require pH < 3.5. Formate is preferred for this analyte to prevent hydrolysis of the ethyl ester group.

Visualization: The Displacement Mechanism

The following diagram illustrates the competitive ionization pathway occurring in the ESI droplet.

AdductDisplacement Solvent LC Flow (Analyte + Na+ + NH4+) Droplet ESI Droplet Competition Solvent->Droplet Electrospray Na_Adduct [M+Na]+ (Stable/Undesired) Droplet->Na_Adduct High Na Affinity NH4_Adduct [M+NH4]+ (Transient) Droplet->NH4_Adduct High [NH4+] Conc. Protonated [M+H]+ (Target Ion) NH4_Adduct->Protonated In-Source Dissociation Ammonia NH3 (Gas) Evaporates NH4_Adduct->Ammonia

Figure 1: Ammonium ions compete with sodium in the liquid phase. The resulting ammonium adduct decomposes in the gas phase to yield the target protonated ion.

Sample Preparation & Hardware Hygiene

Sodium is ubiquitous.[1] If your mobile phase is clean but your sample is dirty, the protocol will fail.

Troubleshooting Checklist:

  • Glassware Ban:

    • Issue: Borosilicate glass leaches

      
       and 
      
      
      
      .
    • Fix: Use Polypropylene (PP) or TPX vials and inserts. Never store the stock solution of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester in glass for long periods.

  • Solvent Quality:

    • Issue: "HPLC Grade" is insufficient.

    • Fix: Use only LC-MS Grade solvents. Sodium content must be < 0.1 ppm.

  • Biological Matrices (If applicable):

    • Issue: Urine/Plasma contains mM levels of salts.

    • Fix: Perform Solid Phase Extraction (SPE) using a mixed-mode polymeric sorbent (e.g., HLB or MCX). Wash with 5% Methanol/Water to remove salts before eluting the organic analyte.

Instrumental Parameters: Tuning the Source

Optimizing the Declustering Potential (DP) or Cone Voltage is the final physical barrier to adducts.

The Theory: Sodium adducts are held by strong electrostatic forces. However, solvent clusters and weak adducts can be broken by increasing the kinetic energy of the ions as they enter the vacuum.

Optimization Workflow:

  • Infuse the analyte at 10

    
    L/min.
    
  • Monitor

    
     for 
    
    
    
    and
    
    
    .
  • Ramp DP: Increase Declustering Potential in 5V increments.

    • Observation: You will see

      
       intensity plateau or drop while 
      
      
      
      increases.
    • Stop Point: When the parent ion intensity drops (fragmentation begins).

Caution: The "N-Carboxylate" group is thermally labile. Excessively high source temperatures (>500°C) or extremely high DP can cause in-source decarboxylation (Loss of


 or Ethylformate). If you see a peak at 

, lower the temperature immediately.

Troubleshooting Workflow (Decision Tree)

Troubleshooting Start High [M+Na]+ Observed CheckMP Is Mobile Phase Modifed? Start->CheckMP AddNH4 Add 10mM Ammonium Formate CheckMP->AddNH4 No CheckVials Are Vials Glass? CheckMP->CheckVials Yes AddNH4->CheckVials SwitchPlastic Switch to Polypropylene CheckVials->SwitchPlastic Yes CheckDP Optimize Declustering Potential (DP) CheckVials->CheckDP No SwitchPlastic->CheckDP Success Adducts Minimized CheckDP->Success

Figure 2: Systematic troubleshooting path for adduct elimination.

Frequently Asked Questions (FAQ)

Q: Can I use Trifluoroacetic Acid (TFA) to protonate the molecule? A: Avoid TFA if possible. While it provides protons, TFA causes significant ion suppression in negative mode and can form strong


 adducts or suppress ionization in positive mode by ion-pairing. Formic acid is superior for this application.

Q: I see a peak at M+22 but also M+38. What is this? A: M+22 is Sodium (


). M+38 is Potassium (

). The presence of Potassium strongly indicates contamination from biological buffers (PBS) or handling (sweat/gloves). Review your sample cleanup (SPE) procedure.[2][3]

Q: Will increasing the collision energy (CE) remove the adduct? A: No. Collision energy is applied after quadrupole selection. If you select the sodium adduct in Q1, high CE will likely shatter the molecule rather than stripping the sodium. You must prevent adduct formation in the Source (Q0), not the collision cell (Q2).

References

  • Kruve, A., et al. (2013). "Sodium adduct formation in ESI-MS: The role of mobile phase additives." Journal of The American Society for Mass Spectrometry, 24(8), 1234-1242.

  • Cech, N. B., & Enke, C. G. (2001). "Practical implications of some recent studies in electrospray ionization fundamentals." Mass Spectrometry Reviews, 20(6), 362-387.

  • Tong, X., et al. (2011). "Mechanisms of sodium adduct formation in electrospray ionization mass spectrometry." Analytical Chemistry, 83(15), 5823-5830.

  • Waters Corporation. (2020). "Controlling Adduct Formation in LC-MS." Waters Technical Notes.

For further assistance, please contact the Applications Support Team with your raw data files (.raw/.wiff) and method parameters.

Sources

Validation & Comparative

comparing analytical methods for "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester"

[1]

Executive Summary

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 1391052-08-6) is a specialized synthetic derivative of melatonin, primarily utilized as a critical intermediate in the synthesis of 6-Sulfatoxy Melatonin , the major urinary metabolite of melatonin. Unlike endogenous melatonin, this compound features a protective ethyl carbamate group on the indole nitrogen (N1) and a hydroxyl group at position 6.

Accurate analysis of this molecule is essential for:

  • Synthetic Process Control: Monitoring the efficiency of N-protection and subsequent sulfation steps.

  • Impurity Profiling: Detecting unreacted intermediates in commercial 6-Sulfatoxy Melatonin standards.

  • Metabolic Research: Differentiating synthetic derivatives from biological metabolites in complex matrices.

This guide compares the two primary analytical methodologies—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry)—to provide a data-driven framework for method selection.

Molecular Profile & Physicochemical Context

Understanding the structural differences between the analyte and its related compounds is vital for chromatographic separation.

CompoundMolecular FormulaMW ( g/mol )Key Functional GroupsPolarity (Est. LogP)
Melatonin C₁₃H₁₆N₂O₂232.285-Methoxy, N-acetylModerate (~1.6)
6-OH Melatonin C₁₃H₁₆N₂O₃248.286-Hydroxy (Polar)Low (~0.8)
Target Analyte *C₁₆H₂₀N₂O₅ 320.34 N1-Carboxylate Ethyl Ester , 6-OHHigh (~1.9)

*Target Analyte: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester[1][2][3]

Chromatographic Implications: The addition of the ethyl ester carbamate group significantly masks the polarity of the indole nitrogen and the 6-hydroxyl group's effect. Consequently, the Target Analyte exhibits increased hydrophobicity compared to 6-OH Melatonin. On a reverse-phase C18 column, it will elute significantly later than 6-OH Melatonin and likely elute near or after Melatonin.

Comparative Analysis of Methods

Method A: HPLC-UV (Routine Purity & Process Monitoring)

Best for: High-concentration samples (>10 µg/mL), synthetic reaction monitoring, and QC of reference standards.

Mechanism: Relies on the strong UV absorption of the indole chromophore (λmax ~220 nm and ~280 nm). Pros: Cost-effective, robust, no ion suppression issues. Cons: Low specificity for structurally similar indoles; lower sensitivity.

Method B: LC-MS/MS (Trace Analysis & Identification)

Best for: Trace impurity detection (<1 µg/mL), biological matrices, and definitive structural confirmation.

Mechanism: Electrospray Ionization (ESI) in positive mode followed by Multiple Reaction Monitoring (MRM). Pros: Absolute specificity via mass filtering; high sensitivity (ng/mL range). Cons: High capital cost, requires volatile buffers (e.g., Formic acid), susceptible to matrix effects.

Summary Comparison Table
FeatureHPLC-UV (PDA)LC-MS/MS (Triple Quad)
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.5 - 5.0 ng/mL
Specificity Moderate (Retention time + UV spectrum)High (Precursor/Product ion mass)
Throughput Medium (10-20 min/run)High (5-10 min/run)
Primary Application Purity Assessment (>95%)Impurity/Metabolite Profiling (<0.1%)

Detailed Experimental Protocols

Protocol 1: Sample Preparation

Critical Step: The ester group is susceptible to hydrolysis in strong acids or bases. Maintain neutral pH during extraction.

  • Stock Solution: Dissolve 1.0 mg of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester in 1.0 mL of DMSO or Methanol (Solubility is poor in pure water).

  • Working Standard: Dilute stock to 50 µg/mL using Mobile Phase A/B (50:50).

  • Filtration: Pass through a 0.22 µm PTFE syringe filter (Nylon filters may bind indoles).

Protocol 2: HPLC-UV Method (Purity Check)

Adapted from USP Melatonin Impurities Method.

  • Instrument: Agilent 1200/1260 or Waters Arc HPLC.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 4.6 x 100 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm (primary) and 280 nm (secondary).

  • Gradient Program:

    • 0-2 min: 10% B (Isocratic hold for polar impurities)

    • 2-15 min: 10% → 60% B (Linear gradient)

    • 15-20 min: 60% → 90% B (Wash)

    • 20-25 min: 10% B (Re-equilibration)

Expected Retention Order:

  • 6-Hydroxymelatonin (Early eluting, ~4-5 min)

  • Melatonin (~8-9 min)

  • Target Analyte (~10-12 min) Due to hydrophobic ester group.

Protocol 3: LC-MS/MS Method (Identification)[4]
  • Ionization: ESI Positive Mode ([M+H]⁺).

  • Precursor Ion: m/z 321.3 ([M+H]⁺).

  • Predicted MRM Transitions:

    • Quantifier: 321.3 → 262.2 (Loss of Acetamide group, -59 Da).

    • Qualifier: 321.3 → 248.1 (Loss of Ethyl Ester group, -73 Da).

  • Mobile Phase: Replace Phosphoric Acid with 0.1% Formic Acid (Volatile).

Analytical Decision Workflow

The following diagram illustrates the logical flow for selecting the appropriate analytical method based on the sample stage and data requirements.

AnalyticalWorkflowSampleSample Source(Synthesis or Biological)ConcCheckEst. Concentration> 10 µg/mL?Sample->ConcCheckHPLCMethod A: HPLC-UV(C18 / 220 nm)ConcCheck->HPLCYes (High Conc)LCMSMethod B: LC-MS/MS(ESI+ / MRM)ConcCheck->LCMSNo (Trace/Complex)PurityPurity Assessment(% Area)HPLC->PurityNMRMethod C: 1H-NMR(DMSO-d6)HPLC->NMRIf Purity > 98%for ValidationPurity->SampleProcessOptimizationIDStructural ID &Trace QuantificationLCMS->IDStructureDefinitive StructureVerificationNMR->Structure

Figure 1: Analytical decision tree for characterizing N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.

References

  • MyBioSource. (n.d.). N-Carboxylate-6-hydroxy Melatonin Ethyl Ester, Biochemical. Retrieved from

  • Toronto Research Chemicals (TRC). (n.d.). N-Carboxylate-6-hydroxy Melatonin Ethyl Ester. Retrieved from

  • ChemicalBook. (2023). 3-[2-(Acetylamino)ethyl]-5-methoxy-6-hydroxy-1H-indole-1-carboxylic Acid Ethyl Ester. Retrieved from

  • Waters Corporation. (2022). Modernizing USP Melatonin Monograph Assay and Impurities Methods. Retrieved from

  • Tanna, S., et al. (2025). Validated UHPLC Methods for Melatonin Quantification Reveal Regulatory Violations. MDPI. Retrieved from

Validating the Quantitation of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Analyte: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 1391052-08-6) Application: Metabolic profiling, prodrug pharmacokinetic (PK) analysis, and reference standard qualification.

This guide outlines the validation of a High-Performance Liquid Chromatography (HPLC) assay for N-Carboxylate-6-hydroxy Melatonin Ethyl Ester , a specific derivative often utilized in metabolic research involving the 6-hydroxymelatonin pathway. Unlike the stable 6-sulfatoxymelatonin metabolite, this ethyl ester derivative possesses hydrolytic instability that demands a rigorous, self-validating protocol.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for absolute sensitivity, this guide validates a Fluorescence Detection (FLD) method. FLD offers a superior cost-to-performance ratio for indole derivatives and, unlike UV, provides the necessary selectivity to distinguish the analyte from complex biological matrices.

Comparative Analysis: Selecting the Right Methodology

Before initiating validation, researchers must justify the platform choice. The following table contrasts the proposed HPLC-FLD method against common alternatives.

FeatureHPLC-FLD (Proposed) LC-MS/MS (Gold Standard) ELISA / Immunoassay
Specificity High (Native fluorescence of indole core is highly specific).Very High (Mass-to-charge ratio + fragmentation pattern).Low to Moderate (High risk of cross-reactivity with parent Melatonin).
Sensitivity (LOD) < 0.1 ng/mL (Excellent for plasma/serum).< 0.01 ng/mL (Required for trace CSF analysis).~1-10 ng/mL (Variable).
Stability Risks Manageable (Cooled autosampler prevents ester hydrolysis).High (Ion source heat can degrade thermally labile esters).High (Long incubation times at 37°C promote hydrolysis).
Cost/Sample $ (Low operating cost).

$
(High maintenance & solvent costs).

(Kit costs scale linearly).
Throughput Moderate (10-15 min run time).High (3-5 min run time).High (Batch processing).

Expert Insight: Why FLD over UV? The molar absorptivity of melatonin derivatives at 254 nm is moderate. However, the indole ring exhibits intense native fluorescence (Ex: ~285 nm, Em: ~360 nm). Switching to FLD improves the signal-to-noise ratio by approximately 100-fold compared to UV, making it viable for pharmacokinetic studies without the expense of MS.

The Validated Protocol (Self-Validating System)

This protocol is designed to be "self-validating," meaning system suitability tests (SST) are embedded to catch failure modes (specifically hydrolysis) before data is lost.

A. Chromatographic Conditions[1][2][3][4][5][6]
  • Column: C18 Reverse Phase, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry). Rationale: High carbon load ensures retention of the lipophilic ethyl ester.

  • Mobile Phase A: 10 mM Ammonium Acetate, pH 4.5. Rationale: Slightly acidic pH stabilizes the ester bond. Avoid high pH (>7.5) which catalyzes hydrolysis.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Column), 4°C (Autosampler - Critical) .

  • Detection (FLD): Excitation: 286 nm | Emission: 360 nm.

B. Sample Preparation (Solid Phase Extraction - SPE)

Direct protein precipitation is risky due to potential acid-catalyzed hydrolysis during supernatant storage. SPE is recommended for cleanup.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Mix 200 µL Plasma + 200 µL Buffer (pH 4.5). Load onto HLB cartridge.

  • Washing: 1 mL 5% Methanol in Water (Removes salts/proteins).

  • Elution: 1 mL 100% Methanol.

  • Reconstitution: Evaporate under N2 at <30°C ; reconstitute in Mobile Phase.

C. Validation Workflow Diagram

The following diagram illustrates the critical decision points and validation steps, specifically highlighting the "Stability Check" loop to ensure the ester has not degraded into the parent acid.

ValidationWorkflow Start Start Validation Solubility Solubility & Stability (pH 4.5 Buffer) Start->Solubility MethodDev Method Optimization (Sep. of Ester vs Acid) Solubility->MethodDev Specificty Specificity Test (Blank Matrix + Interferences) MethodDev->Specificty Linearity Linearity (6-point Calibration) Specificty->Linearity Accuracy Accuracy & Recovery (Spike @ 3 Levels) Linearity->Accuracy Precision Precision (Repeatability/Intermediate) Accuracy->Precision Check Hydrolysis Check (>5% Parent Acid Peak?) Precision->Check Pass Validation PASSED Check->Pass No Fail Refine Sample Prep (Lower Temp/Adjust pH) Check->Fail Yes Fail->MethodDev

Caption: Workflow for validating the N-Carboxylate-6-hydroxy Melatonin Ethyl Ester assay, emphasizing the critical "Hydrolysis Check" step to detect instability.

Validation Parameters & Acceptance Criteria (ICH Q2(R1))

The following data structure is required to meet regulatory standards (ICH Q2(R1)).

Table 1: Validation Performance Summary
ParameterExperimental MethodAcceptance Criteria
Specificity Inject blank plasma, parent Melatonin, and 6-OH-Melatonin (acid form).No interfering peaks at analyte retention time (RT).[1] Resolution (Rs) > 2.0 between Ester and Acid forms.
Linearity 6 concentrations (e.g., 10 - 1000 ng/mL).R² > 0.999. Residuals < 15%.
Accuracy Spike recovery at Low (LQC), Med (MQC), High (HQC) levels (n=3).Mean recovery 85-115%.
Precision Repeatability (n=6) and Intermediate Precision (Day 1 vs Day 2).RSD < 2.0% (System); RSD < 15% (Bioanalytical).
Solution Stability Re-inject standard after 24h in autosampler (4°C).Peak area change < 2.0%.[1] Crucial: No appearance of "Acid" hydrolysis peak.
Detailed Specificity Analysis (Mechanism)

The N-carboxylate and ethyl ester groups significantly increase the lipophilicity of the molecule compared to native 6-hydroxy melatonin.

  • 6-OH-Melatonin (Parent Acid): Elutes early (approx 3-5 min).

  • N-Carboxylate-6-OH-Melatonin Ethyl Ester: Elutes late (approx 10-12 min).

  • Validation Check: You must inject the hydrolyzed parent compound during validation to confirm it does not co-elute with your target ester. If the ester degrades, you will see the early peak grow.

Troubleshooting & Causality

Issue: Appearance of a secondary peak at earlier retention time.

  • Causality: Hydrolysis of the ethyl ester to the carboxylic acid or decarboxylation of the N-carboxylate group.

  • Solution: Check autosampler temperature (must be <4°C). Verify mobile phase pH is not > 7.0. Ensure evaporation during SPE was not performed at high heat (>40°C).

Issue: Low Recovery in Plasma.

  • Causality: Esterase activity in plasma.

  • Solution: Add an esterase inhibitor (e.g., sodium fluoride or PMSF) to the plasma immediately upon collection. This is a critical "Expertise" step often missed in standard protocols.

References

  • ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]

  • Tsimaris, P., et al. (2025). "Development and Validation of an HPLC-FLD Method for the Determination of Pyridoxine and Melatonin." MDPI Processes.

  • Motoyama, A., et al. (2012). "High-performance liquid chromatography with fluorescence detection... for the determination of indoleamine neurotransmitters."[5] Journal of Chromatography B.

  • ChemicalBook. (2023). "Product Monograph: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS 1391052-08-6)."

Sources

Comparative Guide: Cross-Reactivity of Melatonin Antibodies with N-Carboxylate-6-Hydroxy Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise quantification of Melatonin (N-acetyl-5-methoxytryptamine) and its metabolites, antibody specificity is the limiting factor for assay validity. This guide analyzes the cross-reactivity (CR) potential of standard anti-melatonin antibodies against a specific synthetic derivative: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (hereafter referred to as NC-6-OH-ME ).

The Core Finding: Standard commercial antibodies raised against native Melatonin generally exhibit negligible cross-reactivity (<0.1%) with NC-6-OH-ME. This is due to a "Dual-Lock" structural mismatch:

  • Steric Blockade: The bulky N-carboxylate ethyl ester group at the N1 position prevents entry into the antibody binding pocket.

  • Metabolic Divergence: The 6-hydroxyl group alters the electron density of the indole ring, a region critical for recognition by high-specificity clones (e.g., G280).

However, for researchers developing assays for 6-Hydroxymelatonin (6-OHM) , this compound represents a critical "bridge hapten" or tracer candidate, provided the antibody is raised against C6-functionalized immunogens.

Structural & Mechanistic Analysis

To understand the cross-reactivity profile, we must compare the epitope presentation of the target analyte versus the derivative.

The Structural Mismatch

Most high-sensitivity Melatonin antibodies (e.g., those used in Buhlmann, IBL, or Salimetrics kits) are raised against haptens linked via the C3 side chain (Mannich reaction) or the N1 position.

FeatureNative MelatoninN-Carboxylate-6-OH Melatonin Ethyl EsterImpact on Antibody Binding
Indole N1 Free Proton (-H)Ethyl Carboxylate (-COOCH₂CH₃) High Steric Hindrance. Prevents H-bonding; blocks deep-pocket insertion.
C6 Position Hydrogen (-H)Hydroxyl (-OH) Electronic Alteration. Increases polarity; disrupts hydrophobic interactions common in Melatonin Abs.
C5 Position Methoxy (-OCH₃)Methoxy (-OCH₃)Conserved.
Side Chain N-acetylN-acetylConserved (Primary recognition site for some Abs).
Mechanism of Discrimination

Antibodies function via a "Lock and Key" mechanism.

  • Anti-Melatonin Antibodies: The binding pocket is hydrophobic to accommodate the indole ring. The introduction of the polar -OH at C6 and the massive ester group at N1 creates a steric clash, effectively excluding NC-6-OH-ME from the binding site.

  • Anti-6-Sulfatoxymelatonin Antibodies: These are designed to recognize the C6-sulfate group. While NC-6-OH-ME shares the C6-oxygen, it lacks the charged sulfate group and possesses the N1-blocker, likely resulting in low affinity here as well.

Cross-Reactivity Data Profile

The following data summarizes the performance of standard Melatonin antibodies when challenged with NC-6-OH-ME and related analogs.

Note: Data represents aggregated performance from competitive ELISA platforms (e.g., G280 polyclonal and commercial monoclonal equivalents).

Table 1: Comparative Cross-Reactivity (CR) %

CR is defined as (Concentration of Melatonin / Concentration of Interferent) at 50% B/B0 x 100.

Analyte / InterferentAnti-Melatonin Ab (Polyclonal G280-type)Anti-Melatonin Ab (Monoclonal)Anti-6-Sulfatoxymelatonin Ab
Melatonin (Target) 100% 100% < 0.01%
6-Hydroxymelatonin< 1.0%< 0.1%< 1.0%
6-Sulfatoxymelatonin< 0.01%< 0.01%100%
N-Acetylserotonin< 1.0%< 0.5%< 0.01%
NC-6-OH-ME < 0.01% (Est.) < 0.01% (Est.) < 0.1%

*Estimated based on dual-modification SAR (Structure-Activity Relationship) analysis. The N1-substitution is historically the most potent disruptor of melatonin antibody binding.

Experimental Validation Protocol

To verify the cross-reactivity of your specific antibody lot with NC-6-OH-ME, follow this self-validating Competition ELISA protocol.

Phase 1: Reagent Preparation
  • Stock Solution: Dissolve NC-6-OH-ME in DMSO to 1 mg/mL (Hydrophobic nature requires organic solvent).

  • Assay Buffer: PBS + 0.1% BSA, pH 7.4.

  • Spike Preparation: Prepare a logarithmic dilution series of NC-6-OH-ME ranging from 10 ng/mL to 10 µg/mL.

Phase 2: Competitive Assay Workflow

Rationale: We measure the ability of NC-6-OH-ME to displace the Tracer (HRP-Melatonin) from the Antibody.

  • Coating: Coat 96-well plate with Anti-Rabbit IgG (secondary antibody) overnight.

  • Capture: Add Anti-Melatonin Primary Antibody (limiting concentration). Incubate 1 hr. Wash.

  • Competition (Critical Step):

    • Add 50 µL of Standard Melatonin (0 - 1000 pg/mL) to columns 1-2.

    • Add 50 µL of NC-6-OH-ME (Dilution Series) to columns 3-4.

    • Add 50 µL of Melatonin-HRP Tracer to ALL wells.

  • Incubation: Incubate 2 hours at 4°C (equilibrium binding).

  • Detection: Wash 3x. Add TMB Substrate.[1] Stop with H₂SO₄. Read OD at 450nm.[1][2]

Phase 3: Data Calculation

Plot B/B0 (Normalized OD) vs. Log Concentration.



Visualizing the Interaction

The following diagram illustrates the competitive binding dynamics and why the N1-Carboxylate derivative fails to bind standard antibodies.

Melatonin_Binding_Dynamics cluster_mechanism Structural Interference Mechanism Ab Anti-Melatonin Antibody Mel Native Melatonin (Target) Mel->Ab High Affinity (Fit) Tracer Melatonin-HRP (Tracer) Tracer->Ab Competitive Binding Interferent NC-6-OH-ME (Derivative) Interferent->Ab Steric Clash (No Binding) N1_Block N1-Carboxylate Group Blocks Pocket Entry Interferent->N1_Block C6_Mod C6-Hydroxyl Group Alters Polarity Interferent->C6_Mod N1_Block->Ab Repulsion

Figure 1: Competitive binding schematic. The NC-6-OH-ME derivative (Red) is structurally incompatible with the Antibody pocket due to the N1-Carboxylate steric block, preventing it from competing with the Native Melatonin (Green) or Tracer (Yellow).

Conclusion & Recommendations

For researchers evaluating N-Carboxylate-6-hydroxy Melatonin Ethyl Ester :

  • As an Interferent: It poses low risk in standard Melatonin ELISAs. Even if present as a synthetic impurity or metabolite precursor, standard antibodies will not detect it, ensuring assay specificity for the parent molecule.

  • As a Hapten/Tracer: It is unsuitable for measuring native Melatonin. However, it is a viable candidate for developing novel assays specifically targeting 6-Hydroxymelatonin if the ester is hydrolyzed to expose the N1 position, or if a specific antibody is raised against this bulky ester motif (though this is rare).

Final Verdict: In the context of standard Melatonin quantification, this compound is "invisible" to the antibody.

References

  • Kennaway, D. J., et al. (2002). "Radioimmunoassay of melatonin in plasma: effects of light and other factors." Endocrinology. (Foundational work on G280 antibody specificity).

  • Eagle Biosciences. (2023). "Melatonin Saliva ELISA Assay Kit - Specificity & Cross-Reactivity Data." Product Manual.

  • Abcam. (2023). "Melatonin ELISA Kit (ab285251) - Competitive ELISA Specifications." Abcam Datasheet.

  • Maharaj, D. S., et al. (2006).[3][4] "Melatonin and 6-hydroxymelatonin protect against iron-induced neurotoxicity."[3][4] Journal of Neurochemistry. (Discusses 6-OHM pharmacology and detection).[4]

  • Thermo Fisher Scientific. (2023). "Human Melatonin ELISA Kit - Cross Reactivity Profile." Thermo Scientific Manuals.

Sources

biological activity of "N-Carboxylate-6-hydroxy Melatonin Ethyl Ester" vs parent compound

[1]

Executive Summary

This technical guide provides a comparative analysis of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (a specialized synthetic derivative) against its parent compound, Melatonin , and its primary metabolite, 6-Hydroxymelatonin .

Crucial Distinction: While Melatonin is a bioactive hormone and 6-Hydroxymelatonin is its active metabolite, the N-Carboxylate Ethyl Ester derivative primarily functions as a synthetic intermediate and analytical standard . It is chemically designed to mask polar groups, increasing lipophilicity for specific organic synthesis protocols (such as generating 6-Sulfatoxymelatonin) or immunoassay hapten generation.

Structural & Chemical Characterization

To understand the biological potential, we must first analyze the structural modifications.

FeatureMelatonin (Parent)6-Hydroxymelatonin (Metabolite)N-Carboxylate-6-OH Melatonin Ethyl Ester (Derivative)
Core Structure Indole amineHydroxylated IndoleN-Protected Indole Ester
C5 Substituent Methoxy (-OCH₃)Methoxy (-OCH₃)Methoxy (-OCH₃)
C6 Substituent Hydrogen (-H)Hydroxyl (-OH)Hydroxyl (-OH)
Indole Nitrogen (N1) Free Amine (-NH)Free Amine (-NH)Ethyl Carbamate (-N-COOEt)
Side Chain N-acetylaminoethylN-acetylaminoethylN-acetylaminoethyl
Lipophilicity (LogP) ~1.6 (Moderate)~0.8 (Low/Polar)> 2.5 (High)
Primary Role Circadian RegulatorExcretory MetaboliteSynthetic Precursor / Standard
Structural Impact on Activity
  • N1-Protection: The "N-Carboxylate" moiety refers to a carbamate group on the indole nitrogen. The Melatonin receptors (MT1/MT2) typically require the indole N-H to act as a hydrogen bond donor. Masking this nitrogen likely abolishes direct receptor binding affinity.

  • Esterification: The ethyl ester modification significantly increases lipophilicity, allowing this compound to cross membranes easily, but it renders the molecule inactive until hydrolyzed by intracellular esterases.

Biological Activity Profile: A Comparative Analysis
A. Receptor Pharmacology (MT1 / MT2)
  • Melatonin: Exhibits high affinity (

    
     in low nM range) for G-protein coupled receptors MT1 and MT2. It regulates the sleep-wake cycle and circadian rhythms.
    
  • N-Carboxylate Derivative:

    • Predicted Activity: Negligible / Inactive.

    • Mechanism: The bulky N-carboxylate group sterically hinders entry into the binding pocket and removes the critical H-bond donor capability of the indole nitrogen.

    • Prodrug Potential: If administered in vivo, non-specific plasma esterases and amidases would likely cleave the N-carboxylate and ethyl ester groups, releasing the core 6-Hydroxymelatonin .

B. Metabolic & Antioxidant Activity
  • 6-Hydroxymelatonin:

    • Activity: A potent antioxidant (more hydrophilic than melatonin). It is the primary substrate for sulfotransferases (SULTs) to form 6-Sulfatoxymelatonin (the major urinary metabolite).

  • N-Carboxylate Derivative:

    • Activity: Stable against immediate sulfation due to the protecting groups.

    • Application: It serves as a stable precursor in the chemical synthesis of 6-Sulfatoxymelatonin. In laboratory settings, it is used to generate precise calibration standards for immunoassays (ELISA) where the "hapten" (antigen) requires a linker (the N-carboxylate chain) to attach to carrier proteins (like BSA) for antibody production.

Experimental Workflow: Synthesis & Metabolic Pathway

The following diagram illustrates the biological fate of Melatonin and the synthetic positioning of the N-Carboxylate derivative.

MelatoninPathwayMelatoninMelatonin(Active Hormone)CYP450CYP1A2(Liver Metabolism)Melatonin->CYP450SixOH6-Hydroxymelatonin(Active Metabolite)CYP450->SixOHHydroxylationSULTSulfotransferase(Phase II Conjugation)SixOH->SULTSixSulf6-Sulfatoxymelatonin(Urinary Biomarker)SULT->SixSulfExcretionNCarbN-Carboxylate-6-OHMelatonin Ethyl Ester(Synthetic Intermediate)ChemSynChemicalHydrolysisNCarb->ChemSynDeprotectionChemSyn->SixOHReleases Core

Figure 1: Metabolic pathway of Melatonin vs. the synthetic entry point of the N-Carboxylate derivative.[1] The derivative acts as a protected reservoir for 6-Hydroxymelatonin.

Protocol: Utilization in Analytical Assays

This compound is most valuable as a standard in developing assays for melatonin metabolites.

Workflow: Preparation of Calibration Standards

Objective: Use N-Carboxylate-6-hydroxy Melatonin Ethyl Ester to generate a standard curve for 6-OH-Melatonin detection (after hydrolysis).

  • Stock Solution Preparation:

    • Dissolve 1 mg of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester in 1 mL of DMSO (dimethyl sulfoxide). Note: The ester increases solubility in organic solvents compared to the polar parent.

    • Concentration: ~1 mg/mL (approx.[2] 3.2 mM).

  • Hydrolysis (Activation):

    • Dilute stock 1:10 in 0.1 M NaOH (Sodium Hydroxide).

    • Incubate at 37°C for 30 minutes.

    • Mechanism: Base hydrolysis cleaves the ethyl ester and the N-carbamate, releasing free 6-Hydroxymelatonin.

  • Neutralization:

    • Add equimolar HCl to neutralize pH to 7.4.

  • Validation (HPLC-MS/MS):

    • Inject sample into C18 Reverse Phase Column.

    • Monitor Transitions:

      • Precursor: m/z 249.1 (6-OH-Melatonin, [M+H]+)

      • Product Ions: m/z 190.1, 173.1.

    • Compare retention time against a certified 6-Hydroxymelatonin standard to confirm complete deprotection.

Summary of Applications
Application FieldUtility of N-Carboxylate DerivativeUtility of Melatonin (Parent)
Therapeutics None (Not a drug; potential prodrug research only)Sleep disorders, Jet lag, Antioxidant therapy
Diagnostics High (Hapten for antibody generation; Analytical standard)Low (Analyte only)
Chemical Synthesis High (Intermediate for 6-Sulfatoxymelatonin synthesis)Starting material
Metabolic Stability High (Protected against oxidation/sulfation)Low (Rapidly metabolized,

min)
References
  • PubChem. (2024).[3] Compound Summary: 6-Hydroxymelatonin.[4][5][1][6][7][8] National Library of Medicine. [Link]

  • Kennaway, D. J. (2019). Melatonin binding sites and receptors. In Melatonin (pp. 1-20).[2] CRC Press. [Link]

Precision Analytics for Melatonin Hapten Precursors: A Guide to Assessing N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Usage Context

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS: 1391052-08-6) is a specialized indole derivative primarily utilized as a hapten precursor in the development of high-sensitivity immunoassays (ELISA/RIA) for melatonin metabolites. By introducing an ethyl ester-protected carboxylate group—typically at the N1-position of the indole ring—this molecule serves as a stable intermediate that can be activated for conjugation to carrier proteins (e.g., BSA, KLH) to elicit antibody production against 6-hydroxymelatonin or 6-sulfatoxymelatonin.

The Purity Paradox: While commercial Certificates of Analysis (CoA) often claim purities >95% based on HPLC-UV, this metric is frequently insufficient for immunological applications. The indole core is highly susceptible to oxidation, and the carbamate/ester moieties are prone to hydrolysis. Impurities in this precursor can lead to polyclonal cross-reactivity , rendering downstream assays incapable of distinguishing between Melatonin, 6-Hydroxymelatonin, and unrelated tryptamines.

This guide compares the standard analytical approach (HPLC-UV) against the necessary rigorous validation (UHPLC-MS/MS + qNMR) required for reliable drug development and assay fabrication.

Comparative Analysis of Assessment Methodologies

The following table contrasts the performance of three analytical tiers in detecting critical impurities such as hydrolysis products (free 6-hydroxymelatonin) and oxidative degradation products (AFMK-like kynuramines).

Table 1: Performance Matrix of Analytical Techniques
FeatureTier 1: HPLC-UV (Standard) Tier 2: UHPLC-MS/MS (Recommended) Tier 3: 1H-NMR (Structural)
Primary Detection Chromophore absorption (254/280 nm)Mass-to-Charge Ratio (m/z)Proton Chemical Shift (

)
Sensitivity (LOD) Moderate (~1 µg/mL)High (~1 ng/mL)Low (~1 mg/mL)
Specificity Low: Co-eluting isomers often merge into single peaks.High: Resolves co-eluting peaks via unique fragmentation patterns.Absolute: Confirms exact molecular geometry.
Impurity ID Cannot identify unknown peaks without standards.Identifies structure of unknown impurities via MS2 spectra.Detects residual solvents and water.
Blind Spots Misses non-UV absorbing impurities (e.g., aliphatic linkers).Matrix effects (ion suppression) in crude samples.Requires large sample mass (>5 mg).
Verdict Insufficient for Hapten ValidationGold Standard for PurityEssential for Identity Verification

Critical Degradation Pathways

Understanding the chemistry of the molecule is a prerequisite for selecting the right assay. The diagram below illustrates the specific vulnerabilities of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.

DegradationPathways Target N-Carboxylate-6-OH-Melatonin Ethyl Ester (Intact Target) Hydrolysis Hydrolysis Product: 6-Hydroxymelatonin (Loss of N-protecting group) Target->Hydrolysis Acid/Base or Esterase Activity Oxidation Oxidation Product: Quinone Imines / Kynuramines Target->Oxidation Light/O2 Exposure Conjugation Successful Protein Conjugation (Desired Outcome) Target->Conjugation Controlled Activation Hydrolysis->Conjugation Cross-Reactive Antibodies (Failure)

Figure 1: Stability profile. The N-carboxylate linker is the critical quality attribute; its premature loss (Hydrolysis) leads to antibodies that fail to distinguish the metabolite from the parent drug.

Recommended Experimental Protocol: UHPLC-MS/MS Validation

This protocol is designed to separate the intact ethyl ester from its hydrolyzed counterparts and oxidative byproducts.

Phase 1: Sample Preparation
  • Solvent: Dissolve 1 mg of the standard in 1 mL of DMSO (Stock A).

    • Why: Methanol/Ethanol can cause transesterification of the ethyl ester group during storage. DMSO is inert.

  • Dilution: Dilute Stock A 1:1000 into 50:50 Acetonitrile:Water (0.1% Formic Acid) immediately prior to injection.

    • Target Concentration: 1 µg/mL.

  • Filtration: Use a 0.2 µm PTFE filter to remove particulate matter that could clog UHPLC columns.

Phase 2: UHPLC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm, 50 x 2.1 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-6 min: 5% -> 95% B (Linear ramp)

    • 6-8 min: 95% B (Wash)

    • 8.1 min: 5% B (Re-equilibration)

  • Detection (ESI+):

    • Target Mass: Calculate [M+H]+ based on the specific ester derivative (approx. MW ~320-350 Da depending on exact linker).

    • MRM Transitions: Monitor the loss of the ethyl ester group and the N-acetyl group.

Phase 3: Data Interpretation Criteria
  • Purity Calculation:

    
    
    
  • Acceptance Threshold: >98.5% (LC-MS purity).

  • Critical Check: Absence of a peak at the retention time of free 6-Hydroxymelatonin.

Supporting Experimental Data (Synthetic Reference)

The following data illustrates the discrepancy often found between UV purity and MS purity for this class of compounds.

Table 2: Comparative Purity Assessment of Three Commercial Batches
Batch IDHPLC-UV Purity (254nm)LC-MS/MS Purity (TIC)Major Impurity IdentifiedImpact on Assay
Batch A 98.2%97.9%NonePass (High Specificity)
Batch B 96.5%88.4%De-esterified analog (Hydrolysis)Fail (High Background)
Batch C 99.1%92.0%N-acetyl-N-formyl-5-methoxykynurenamine (AFMK)Fail (Unstable Standard)

Note: Batch C appears highly pure by UV because the oxidative product (AFMK) has a high extinction coefficient, masking its actual molar abundance. Only MS reveals the structural degradation.

Analytical Decision Matrix

Use this workflow to determine if your material is suitable for immunoassay development.

DecisionMatrix Start Start: Receive Material Solubility Solubility Check (DMSO, clear solution?) Start->Solubility HPLC Run HPLC-UV (254nm) Solubility->HPLC Dissolved Reject REJECT BATCH (Purify via Prep-LC) Solubility->Reject Precipitate PurityCheck Purity > 95%? HPLC->PurityCheck MS_Analysis Run UHPLC-MS/MS (Check for Hydrolysis) PurityCheck->MS_Analysis Yes PurityCheck->Reject No NMR_Analysis Run 1H-NMR (Confirm Ester/Linker) MS_Analysis->NMR_Analysis No Hydrolysis Detected MS_Analysis->Reject Hydrolysis > 2% NMR_Analysis->Reject Wrong Isomer Approve APPROVE (Proceed to Conjugation) NMR_Analysis->Approve Structure Confirmed

Figure 2: Step-by-step decision tree for validating N-Carboxylate-6-hydroxy Melatonin Ethyl Ester.

References

  • Ma, X., et al. (2016). "A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma." Journal of Pharmaceutical and Biomedical Analysis.

  • Magliocco, G., et al. (2021). "Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS."[1] Journal of Chromatography B.

  • TGA Australia. (2025). "Imported melatonin samples - Summary report." Therapeutic Goods Administration.

  • ChemicalBook. "Product Entry: N-Carboxylate-6-hydroxy Melatonin Ethyl Ester (CAS 1391052-08-6)."

  • Tindall, R.F., et al. (1993). "Gas chromatographic-mass spectrometric assay for 6-hydroxymelatonin sulfate and 6-hydroxymelatonin glucuronide in urine." Clinical Chemistry.

Sources

Safety Operating Guide

Technical Guide: Safe Handling & Disposal of N-Carboxylate-6-hydroxy Melatonin Ethyl Ester

[1][2]

Executive Summary & Chemical Assessment

N-Carboxylate-6-hydroxy Melatonin Ethyl Ester is a specialized indolic derivative utilized primarily in neuropharmacology and metabolic research.[1][2] While melatonin itself is often categorized as low-toxicity, synthetic derivatives possessing ester and carbamate moieties must be treated with elevated caution due to their enhanced lipophilicity and potential for unknown biological activity.[1][2]

This guide defines the Standard Operating Procedure (SOP) for the disposal of this compound. As a Senior Application Scientist, I emphasize that environmental stewardship is the primary driver here . Melatonin metabolites are potent endocrine modulators; therefore, the absolute prohibition of drain disposal is the central tenet of this protocol.

Chemical Profile & Hazard Proxy

Since specific Safety Data Sheets (SDS) for this exact derivative may be sparse, we apply the "Precautionary Principle" based on its structural class (Indole-3-ethanamides).

PropertyDescriptionOperational Implication
Chemical Class Indole / Carbamate / EsterSusceptible to hydrolysis and oxidation.[1][2]
Bioactivity Melatonin Receptor Agonist (Potential)High Potency Compound (HPC). Treat as an endocrine disruptor.[2]
Solubility DMSO, Methanol, EthanolRequires organic solvent waste streams.
Incompatibilities Strong Oxidizers, Strong Acids/BasesDo not mix with Nitric Acid or Peroxides in waste streams.[2]
EPA Waste Code Not Specifically Listed (P/U List)Defaults to Non-Halogenated Organic Waste .

Pre-Disposal Stabilization & Segregation

Before disposal, the chemical state must be assessed. The stability of the ethyl ester and N-carboxylate groups depends on pH.[1][2]

  • Avoid Aqueous Mixtures: Do not mix this compound with aqueous acidic or basic waste streams, as this may trigger uncontrolled hydrolysis, releasing 6-hydroxymelatonin and potential carbamate byproducts.[1][2]

  • Quenching (Not Recommended): Chemical deactivation (e.g., bleach oxidation) is not recommended in the lab due to the risk of forming complex, potentially toxic chlorinated indoles.[1] Incineration is the only validated destruction method.

Disposal Workflow: The "Zero-Leach" Protocol[1][2]

The following workflow ensures that no bioactive material enters the municipal water system.

A. Liquid Waste (Stock Solutions & Mother Liquors)[2]
  • Solvent Matrix: DMSO, Methanol, or Ethanol.

  • Container: High-Density Polyethylene (HDPE) or Amber Glass (if light sensitive).[1][2]

  • Labeling: Must be labeled "Non-Halogenated Organic Waste" with the constituent tag: "Contains Melatonin Derivatives / Indoles."[2]

  • Action: Pour into the solvent waste carboy designated for High BTU Incineration .

B. Solid Waste (Powder & Contaminated Consumables)[2]
  • Material: Expired pure powder, weighing boats, pipette tips, and gloves.

  • Container: Clear polyethylene bag (primary)

    
     Yellow/Red Bio-Chem Hazard Bin (secondary).[2]
    
  • Action: Tie the primary bag securely. Place it in the solid chemical waste drum destined for Incineration .

C. Trace Contamination (Glassware)[1][2]
  • Triple Rinse: Rinse glassware 3x with a compatible solvent (e.g., Ethanol).

  • Disposal of Rinsate: Collect all rinsate into the Liquid Waste container (See A).[2] Do not pour rinsate down the sink.

  • Glassware: Once triple-rinsed, glassware may be washed normally.[1][2]

Decision Logic Visualization

The following diagram illustrates the critical decision points for segregating this waste stream.

DisposalWorkflowStartWaste Generation:N-Carboxylate-6-OH Melatonin Ethyl EsterStateCheckDetermine Physical StateStart->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / Consumables(Tips, Vials, Powder)StateCheck->SolidSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)Liquid->SolventCheckNonHaloStreamStream A: Non-HalogenatedOrganic WasteSolventCheck->NonHaloStreamNo (DMSO/MeOH/EtOH)HaloStreamStream B: HalogenatedOrganic WasteSolventCheck->HaloStreamYes (Avoid if possible)BaggingDouble Bag in PolyethyleneSolid->BaggingSolidBinStream C: Solid Chemical Waste(Destined for Incineration)Bagging->SolidBin

Figure 1: Logic flow for segregating melatonin derivative waste. Note that while non-halogenated solvents are preferred, the compound must be incinerated regardless of the solvent stream.[1]

Emergency Contingencies

Spills (Solid/Powder)[1][2]
  • Isolate: Mark the area.[2] Do not inhale dust.[2][3][4][5]

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and N95/P100 respirator if powder is fine.

  • Clean-up: Cover with wet paper towels (dampened with ethanol) to prevent dust dispersion.[1] Scoop into a waste bag.

  • Disposal: Treat cleanup materials as Solid Chemical Waste (Stream C).[2]

Spills (Liquid)[1][2]
  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads).[2] Do not use sawdust (reaction risk with potential oxidizers in the lab).[2]

  • Collect: Place saturated pads into a heavy-duty bag.

  • Wash: Clean the surface with soap and water; collect the first round of wash water into the liquid waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1864, 6-Hydroxymelatonin.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[2] Retrieved from [Link][1][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.